Technical Guide: EMD-1204831 Chemical Structure and Molecular Characterization
Executive Summary EMD-1204831 is a highly selective, ATP-competitive small-molecule inhibitor of the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase.[1][2] Developed by Merck KGaA (Merck Serono)...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
EMD-1204831 is a highly selective, ATP-competitive small-molecule inhibitor of the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase.[1][2] Developed by Merck KGaA (Merck Serono), it belongs to a pyridazinone-based class of inhibitors distinct from, yet chemically related to, the clinically approved agent tepotinib (EMD-1214063).
This guide provides a rigorous analysis of the chemical structure, physicochemical properties, and mechanistic characterization of EMD-1204831. It is designed for medicinal chemists and pharmacologists requiring precise structural data and validated experimental protocols for research applications.
Part 1: Chemical Identity and Structural Analysis
Nomenclature and Identifiers
EMD-1204831 is characterized by a specific pyridazinone scaffold linked to a pyrazole moiety and a solubilizing morpholine tail.[3]
The molecule is engineered to bind the ATP-binding pocket of the c-Met kinase domain. Its structure can be dissected into four functional pharmacophores:
Hinge Binder (Pyridazinone-Pyrazole): The 6-oxo-1,6-dihydropyridazine core, substituted with a 1-methyl-1H-pyrazole, mimics the purine ring of ATP, forming crucial hydrogen bonds with the kinase hinge region.
Linker (Benzyl group): A methylene bridge connects the pyridazinone core to a central phenyl ring, positioning the molecule within the hydrophobic pocket.
Spacer (Pyrimidine): A pyrimidine ring extends the scaffold, orienting the solubilizing tail towards the solvent interface.
Solubilizing Tail (Morpholine-Ethoxy): The morpholine ring, attached via an ethoxy linker, improves aqueous solubility and pharmacokinetic properties (LogD modulation).
Structural Visualization
The following diagram illustrates the logical connectivity of the pharmacophores within EMD-1204831.
[4]
Part 2: Physicochemical Properties[6]
Understanding the physicochemical profile is critical for formulation and assay development.
Property
Value
Notes
Molecular Weight
473.53 g/mol
Suitable for oral bioavailability (Lipinski compliant).
Hydrogen Bond Donors
0
Indicates good membrane permeability.
Hydrogen Bond Acceptors
7
Includes nitrogens in pyrimidine/pyrazole and oxygens.
Topological Polar Surface Area
~96 Ų
Predicts good intestinal absorption (<140 Ų).
Solubility
Low in water; Soluble in DMSO
Stock solutions typically prepared at 10 mM in DMSO.
Selectivity
>200-fold vs. 242 kinases
Highly selective for c-Met (IC50 = 9 nM).
Part 3: Mechanism of Action & Biological Context
Kinase Inhibition Pathway
EMD-1204831 functions by competitively displacing ATP from the catalytic cleft of the c-Met receptor. This prevents the autophosphorylation of tyrosine residues (Y1234/Y1235) in the activation loop, thereby blocking the recruitment of downstream effectors such as GRB2 and GAB1.
Signaling Cascade Diagram
The following diagram details the specific node blockade within the HGF/c-Met signaling pathway.
[2]
Part 4: Experimental Protocols
To ensure scientific integrity, the following protocols describe the validation of EMD-1204831 activity. These methodologies are derived from the foundational characterization by Bladt et al. (2013).
In Vitro Kinase Activity Assay (IC50 Determination)
Objective: To quantify the inhibitory potency of EMD-1204831 against the c-Met kinase domain.[4][5][6]
Reagents:
Recombinant human c-Met kinase domain.
Substrate: Poly(Glu,Tyr) 4:1 or specific peptide substrate.
ATP (radiolabeled [γ-33P]ATP or fluorescent tracer).
Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
Protocol:
Preparation: Dilute EMD-1204831 in DMSO to prepare a 10-point serial dilution series (e.g., 10 µM to 0.1 nM).
Incubation: Mix kinase (approx. 5-10 nM final) with inhibitor dilutions in Assay Buffer. Incubate for 15 minutes at room temperature to allow equilibrium binding.
Reaction Start: Add ATP (at K_m concentration) and substrate to initiate the reaction.
Reaction: Incubate for 30–60 minutes at 25°C.
Termination: Stop reaction using phosphoric acid (for radiometric) or EDTA (for fluorescence).
Detection: Measure incorporated phosphate via scintillation counting or fluorescence polarization.
Analysis: Fit data to a sigmoidal dose-response equation (variable slope) to calculate IC50.
Expected Result: IC50 ≈ 9 nM for EMD-1204831.[4][7][5][6]
Seeding: Plate A549 cells (2x10⁵ cells/well) in 6-well plates; culture in DMEM + 10% FBS. Allow adherence (24h).
Starvation: Wash cells with PBS and replace with serum-free medium for 24 hours to reduce basal phosphorylation.
Treatment: Treat cells with EMD-1204831 (0, 10, 100, 1000 nM) for 1 hour at 37°C.
Stimulation: Add recombinant human HGF (100 ng/mL) for 10 minutes to stimulate c-Met.
Lysis: Aspirate medium, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease/phosphatase inhibitors (e.g., 1 mM Na₃VO₄).
Western Blot:
Load 20 µg protein/lane on SDS-PAGE.
Transfer to nitrocellulose membrane.
Probe with primary antibodies: Anti-p-c-Met (Y1234/1235) and Anti-Total c-Met.
Quantification: Visualize bands via chemiluminescence. Normalize p-c-Met signal to Total c-Met.
Self-Validation: The 0 nM + HGF control must show strong phosphorylation. EMD-1204831 treated samples should show dose-dependent reduction of the p-c-Met band.[4][5]
References
Bladt, F., et al. (2013).[7][5][8] "EMD 1214063 and EMD 1204831 Constitute a New Class of Potent and Highly Selective c-Met Inhibitors."[3][4][7][9][5][8] Clinical Cancer Research, 19(11), 2941–2951.[7][5][8]
MedKoo Biosciences. (n.d.). "EMD-1204831 Product Data Sheet." MedKoo.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: EMD-1204831 (CAS 1100598-15-9) Technical Guide
Content Type: In-depth Technical Whitepaper
Audience: Researchers, Scientists, Drug Development Professionals
Selective c-Met Tyrosine Kinase Inhibitor: Mechanism, Properties, and Experimental Protocols
Executive Summary
EMD-1204831 (CAS 1100598-15-9) is a highly potent, ATP-competitive small molecule inhibitor of the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase. Developed alongside its structural analog Tepotinib (EMD-1214063), EMD-1204831 exhibits nanomolar potency (IC₅₀ ~9 nM) and exceptional selectivity against over 240 human kinases.[1][2][3]
This guide provides a rigorous technical analysis of EMD-1204831, designed to support researchers in optimizing experimental design for oncology, cell signaling, and drug discovery workflows. It distinguishes EMD-1204831 from related compounds, detailing its physicochemical profile, mechanistic action, and validated handling protocols.
Chemical & Physicochemical Profile
EMD-1204831 is a pyridazinone-based derivative. Unlike non-selective Type II inhibitors, it functions as a highly selective Type Ib inhibitor, binding the kinase domain in a specific "U-shaped" conformation that avoids common off-target interactions (e.g., VEGFR, IRAK4).
Table 1: Core Physicochemical Properties
Property
Specification
Common Name
EMD-1204831
CAS Number
1100598-15-9
Chemical Formula
C₂₅H₂₇N₇O₃
Molecular Weight
473.53 g/mol
Target
c-Met (HGFR)
IC₅₀ (Cellular)
~9 nM (Constitutive p-Met in EBC-1); ~15 nM (HGF-induced in A549)
Solubility
DMSO (>10 mg/mL); Ethanol (Low); Water (Insoluble)
Appearance
White to off-white solid
Storage
-20°C (Desiccated); Stable in DMSO at -20°C for ~1 month
Expert Insight: Do not confuse EMD-1204831 with Tepotinib (EMD-1214063). While they share a similar pharmacophore and potency profile, they are distinct chemical entities. EMD-1204831 serves as an excellent tool compound for validating c-Met dependence in cellular models due to its high specificity, minimizing confounding data from off-target kinase inhibition.
Mechanism of Action & Signaling Biology
EMD-1204831 functions by competitively occupying the ATP-binding pocket of the c-Met kinase domain. Upon binding, it prevents the autophosphorylation of critical tyrosine residues (Tyr1234/1235) in the activation loop, thereby silencing the downstream signal transduction.
Core Signaling Architecture
The inhibition of c-Met by EMD-1204831 disrupts two primary oncogenic axes:
PI3K/AKT Pathway: Critical for cell survival and anti-apoptosis.
RAS/MAPK Pathway: Drivers of cell proliferation and motility.
Visualization: c-Met Signaling & Inhibition Node
The following diagram illustrates the precise intervention point of EMD-1204831 within the HGF/c-Met signaling cascade.
Figure 1: EMD-1204831 mechanism of action.[1][2][3][4][5][6][7][8][9] The compound blocks ATP binding, preventing Tyr1234/1235 phosphorylation and downstream PI3K/MAPK signaling.
Seeding: Plate cells (5,000/well) in 96-well plates. Allow attachment overnight.
Starvation: Wash cells with PBS and replace with Starvation Medium for 12–24 hours to reduce basal kinase activity.
Compound Treatment:
Prepare serial dilutions of EMD-1204831 in DMSO (1000x).
Dilute 1:1000 into medium to reach final concentrations (e.g., 0.1 nM to 1000 nM). Final DMSO concentration must be ≤0.1%.
Incubate cells with compound for 1 hour at 37°C.
Stimulation (A549 only): Add HGF (final conc. 50–100 ng/mL) for 10–15 minutes. (Skip this step for EBC-1).
Lysis & Detection:
Lyse cells in RIPA buffer with phosphatase inhibitors (Na₃VO₄, NaF).
Analyze via Western Blot using anti-p-Met (Tyr1234/1235) and Total Met antibodies.
Data Analysis: Quantify bands and plot Dose-Response Curve to calculate IC₅₀.
In Vivo Formulation (Xenograft Models)
For researchers conducting animal studies (e.g., murine xenografts), EMD-1204831 requires specific vehicles due to low water solubility.
Standard Vehicle: 0.5% Methocel (Methylcellulose) / 0.4% Tween 80 in water.
Preparation: Suspend the compound in the vehicle using a homogenizer or bead mill. Ensure a uniform suspension.
Dosing: Typically 3–30 mg/kg, administered via oral gavage (PO), once daily.
Experimental Workflow Visualization
The following diagram outlines the logical flow for validating EMD-1204831 efficacy in a cellular setting.
Figure 2: Step-by-step experimental workflow for validating c-Met inhibition in vitro.
References
Bladt, F., et al. (2013).[4][5][8][9][10] "EMD 1214063 and EMD 1204831 constitute a new class of potent and highly selective c-Met inhibitors."[4][5][7][8][9][10] Clinical Cancer Research, 19(11), 2941-2951.[1][4][5][9][10]
National Cancer Institute (NCI). "Definition of MET tyrosine kinase inhibitor EMD 1204831." NCI Drug Dictionary.
MedChemExpress. "Tepotinib (EMD-1214063) and related compounds Product Data." (Provides comparative solubility and handling data for the class).
EMD-1204831: A Technical Guide to the Potent and Selective Inhibition of HGF-Dependent Signaling
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of EMD-1204831 and its role in inhibiting the Hepatocyte Growth Factor (HGF)-dependent...
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of EMD-1204831 and its role in inhibiting the Hepatocyte Growth Factor (HGF)-dependent signaling pathway. This document delves into the core mechanism of action, provides detailed experimental protocols for validation, and offers insights into the causality behind experimental choices, ensuring a self-validating system for your research.
The Critical Role of HGF/c-Met Signaling in Cellular Processes and Disease
The Hepatocyte Growth Factor (HGF), also known as scatter factor, and its receptor, the mesenchymal-epithelial transition factor (c-Met), form a crucial signaling axis that governs a wide array of cellular functions.[1] Under normal physiological conditions, this pathway is integral to embryonic development, tissue regeneration, and wound healing.[2][3] However, aberrant activation of the HGF/c-Met pathway is a well-documented driver in the progression of numerous human cancers.[4][5] This dysregulation can lead to increased cell proliferation, survival, motility, invasion, and angiogenesis, all hallmarks of malignancy.[1][6]
The binding of HGF to c-Met triggers receptor dimerization and autophosphorylation of key tyrosine residues (Tyr1234, Tyr1235, Tyr1349, and Tyr1356) within the kinase domain and C-terminal tail.[7] This phosphorylation cascade creates docking sites for various adaptor proteins and downstream effectors, initiating a complex network of intracellular signaling pathways.[1] The principal signaling cascades activated by c-Met include:
RAS/MAPK Pathway: Primarily involved in cell proliferation and differentiation.
PI3K/AKT Pathway: Crucial for cell survival and inhibition of apoptosis.
STAT3 Pathway: Plays a significant role in cell growth and survival.
SRC/FAK Pathway: Regulates cell adhesion and migration.
Given the central role of aberrant HGF/c-Met signaling in oncology, it has emerged as a prime target for therapeutic intervention.
EMD-1204831: A Potent and Highly Selective c-Met Inhibitor
EMD-1204831 is a small molecule inhibitor that demonstrates potent and highly selective activity against the c-Met receptor tyrosine kinase.[4] Its mechanism of action involves the direct inhibition of c-Met's kinase activity, thereby blocking the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways.[5]
EMD-1204831 exhibits a high degree of potency with a reported IC50 (half-maximal inhibitory concentration) of 9 nM for c-Met kinase activity.[4] Furthermore, it displays exceptional selectivity for c-Met when screened against a large panel of other kinases, a critical attribute for minimizing off-target effects in a therapeutic context.[4]
Visualizing the Mechanism: HGF/c-Met Pathway and EMD-1204831 Inhibition
To fully appreciate the inhibitory action of EMD-1204831, it is essential to visualize the HGF/c-Met signaling cascade and the point of intervention.
Caption: HGF/c-Met signaling pathway and the inhibitory action of EMD-1204831.
Experimental Validation of EMD-1204831 Activity: A Self-Validating Workflow
The following section outlines a series of interconnected experimental protocols designed to rigorously validate the inhibitory effect of EMD-1204831 on HGF-dependent signaling. This workflow is structured to provide a self-validating system, where the results of each assay corroborate the others, building a robust dataset.
Caption: A self-validating experimental workflow for assessing EMD-1204831 efficacy.
Biochemical Validation: c-Met Kinase Assay (HTRF)
This initial step directly measures the ability of EMD-1204831 to inhibit the enzymatic activity of purified c-Met kinase in a cell-free system. The Homogeneous Time-Resolved Fluorescence (HTRF) assay is a robust and sensitive method for this purpose.
Principle: The assay measures the phosphorylation of a biotinylated substrate by c-Met. A europium cryptate-labeled anti-phosphotyrosine antibody and a streptavidin-XL665 conjugate are used for detection. When the substrate is phosphorylated, the two fluorophores are brought into proximity, resulting in a FRET signal.
Detailed Protocol:
Reagent Preparation:
Prepare a 1X kinase buffer from a 5X stock.
Dilute the c-Met enzyme and the biotinylated tyrosine kinase substrate to their working concentrations in 1X kinase buffer.
Prepare a serial dilution of EMD-1204831 in the appropriate solvent (e.g., DMSO) and then dilute further in 1X kinase buffer.
Prepare the ATP solution to the desired final concentration in 1X kinase buffer.
Prepare the HTRF detection reagents (europium cryptate-labeled antibody and streptavidin-XL665) in the detection buffer.
Assay Procedure (384-well plate format):
Add 2 µL of the EMD-1204831 serial dilutions or vehicle control to the wells.
Add 4 µL of the c-Met enzyme solution to each well.
Add 4 µL of the biotinylated substrate solution to each well.
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
Stop the reaction by adding 10 µL of the HTRF detection reagent mixture to each well.
Incubate the plate at room temperature for 60 minutes to allow for signal development.
Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).
Data Analysis:
Calculate the HTRF ratio (665 nm/620 nm * 10,000).
Plot the HTRF ratio against the log of the EMD-1204831 concentration.
Determine the IC50 value using a non-linear regression analysis (four-parameter logistic fit).
Cellular On-Target Validation: Western Blot Analysis of c-Met Phosphorylation
This assay confirms that EMD-1204831 can penetrate the cell membrane and inhibit the autophosphorylation of c-Met in a cellular context.
Principle: Western blotting is used to detect the levels of phosphorylated c-Met (p-c-Met) and total c-Met in cell lysates. A decrease in the p-c-Met/total c-Met ratio upon treatment with EMD-1204831 indicates on-target activity.
Detailed Protocol:
Cell Culture and Treatment:
Seed a c-Met dependent cancer cell line (e.g., Hs746T, a gastric cancer cell line with c-Met amplification) in 6-well plates and allow them to adhere overnight.
Treat the cells with increasing concentrations of EMD-1204831 for a specified time (e.g., 2 hours).
For HGF-dependent models, serum-starve the cells and then stimulate with HGF in the presence or absence of the inhibitor.
Lysate Preparation:
Wash the cells with ice-cold PBS.
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
Scrape the cells and collect the lysate.
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
Determine the protein concentration of the supernatant using a BCA assay.
SDS-PAGE and Western Blotting:
Normalize the protein concentrations and prepare samples with Laemmli buffer.
Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
Transfer the proteins to a PVDF membrane.
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[8]
Incubate the membrane with a primary antibody specific for phospho-c-Met (e.g., anti-phospho-c-Met Tyr1234/1235) overnight at 4°C.[7][9]
Wash the membrane three times with TBST.
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane three times with TBST.
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Strip the membrane and re-probe with an antibody for total c-Met and a loading control (e.g., β-actin).
Data Analysis:
Quantify the band intensities using densitometry software.
Normalize the p-c-Met signal to the total c-Met signal for each treatment condition.
This assay determines the functional consequence of c-Met inhibition by EMD-1204831 on cell viability and proliferation.
Principle: The MTS assay is a colorimetric method that measures the reduction of a tetrazolium salt (MTS) by metabolically active cells into a colored formazan product. The amount of formazan is directly proportional to the number of viable cells.
Detailed Protocol:
Cell Seeding:
Seed the c-Met dependent cancer cell line in a 96-well plate at a predetermined optimal density.
Allow the cells to adhere overnight.
Compound Treatment:
Treat the cells with a serial dilution of EMD-1204831. Include a vehicle control.
Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
MTS Assay:
Add 20 µL of MTS reagent to each well.
Incubate the plate for 1-4 hours at 37°C.
Measure the absorbance at 490 nm using a microplate reader.
Data Analysis:
Subtract the background absorbance (media only).
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the percentage of viability against the log of the EMD-1204831 concentration.
Determine the GI50 (concentration for 50% of maximal inhibition of cell growth) value.
In Vivo Efficacy: Tumor Xenograft Model
This final validation step assesses the anti-tumor activity of EMD-1204831 in a living organism.
Principle: A human cancer cell line with aberrant c-Met signaling is implanted into immunocompromised mice. Once tumors are established, the mice are treated with EMD-1204831, and tumor growth is monitored over time.
Detailed Protocol:
Cell Implantation:
Subcutaneously inject a suspension of a c-Met dependent human cancer cell line (e.g., Hs746T) into the flank of nude mice.[10]
Tumor Growth and Treatment:
Monitor tumor growth regularly using calipers.
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.[10]
Administer EMD-1204831 orally at a predetermined dose and schedule.[10]
Measure tumor volume and body weight twice weekly.
Endpoint and Analysis:
Continue treatment for a specified period or until tumors in the control group reach a predetermined size.
At the end of the study, euthanize the mice and excise the tumors.
Tumors can be used for pharmacodynamic studies (e.g., Western blot for p-c-Met) to confirm target engagement in vivo.[11]
Plot the mean tumor volume over time for each group.
Perform statistical analysis to determine the significance of tumor growth inhibition.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison.
EMD-1204831 is a potent and selective inhibitor of the HGF/c-Met signaling pathway. The experimental workflow detailed in this guide provides a robust and self-validating framework for researchers to investigate and confirm the inhibitory activity of EMD-1204831, from direct biochemical inhibition to cellular and in vivo anti-tumor efficacy. By understanding the causality behind each experimental step and adhering to these rigorous protocols, scientists can generate high-quality, reproducible data to advance their research and drug development programs targeting the critical HGF/c-Met axis. While EMD-1204831 showed promise in preclinical studies, its clinical development for advanced solid tumors was not pursued for reasons other than safety.[12]
References
De Bacco, F., et al. (2013). In Vivo c-Met Pathway Inhibition Depletes Human Glioma Xenografts of Tumor-Propagating Stem-Like Cells. Cancer Research, 73(8), 2649–2660.
Wong, A. J., et al. (2008). Preclinical Efficacy of the c-Met Inhibitor CE-355621 in a U87 MG Mouse Xenograft Model Evaluated by 18 F-FDG Small-Animal PET. Journal of Nuclear Medicine, 49(1), 123–129.
Nakamura, K., et al. (2011). A Novel Inhibitor of c-Met and VEGF Receptor Tyrosine Kinases with a Broad Spectrum of In Vivo Antitumor Activities. Molecular Cancer Therapeutics, 10(10), 1840–1850.
Kim, J., et al. (2016). Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells. Journal of Experimental & Clinical Cancer Research, 35(1), 1–11.
Detection of Phosphorylated Proteins by Western Blotting. (n.d.). Bio-Rad. Retrieved February 22, 2026, from [Link]
Rath, B. H., et al. (2013). c-Met pathway inhibition depletes glioma xenografts of tumor-propagating cells.
c-Met Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved February 22, 2026, from [Link]
Rossi, A. M., et al. (2007). Development of a HTRF® Kinase Assay for Determination of Syk Activity. ASSAY and Drug Development Technologies, 5(2), 225–233.
Kinase Characterization and HTRF Assay Development. (2005). Digital WPI. Retrieved February 22, 2026, from [Link]
Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. (2026, February 18). Oreate AI. Retrieved February 22, 2026, from [Link]
Bladt, F., et al. (2013). EMD 1214063 and EMD 1204831 constitute a new class of potent and highly selective c-Met inhibitors. Clinical Cancer Research, 19(11), 2941–2951.
Definition of MET tyrosine kinase inhibitor EMD 1204831. (n.d.). National Cancer Institute. Retrieved February 22, 2026, from [Link]
HGF Signaling Pathway. (n.d.). Sino Biological. Retrieved February 22, 2026, from [Link]
Wójcik, P., & Ghavami, S. (2018). HGF/c-MET Signaling in Melanocytes and Melanoma. International Journal of Molecular Sciences, 19(12), 3844.
You, W. K., & McDonald, D. M. (2008). The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis. BMB Reports, 41(12), 833–839.
Chen, Y., et al. (2025).
First-in-Man, Dose-escalation Trial of c-Met Kinase Inhibitor EMD 1204831 in Subjects With Advanced Solid Tumors. (2013). ClinicalTrials.gov. Retrieved February 22, 2026, from [Link]
A Deep Dive into the Binding Affinity of EMD-1204831 to the c-Met Kinase Domain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Executive Summary The c-Met receptor tyrosine kinase, a pivotal regulator of cellular growth, motility, an...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Executive Summary
The c-Met receptor tyrosine kinase, a pivotal regulator of cellular growth, motility, and invasion, is a validated and compelling target in oncology.[1][2] Dysregulation of the HGF/c-Met signaling axis is a known driver in a multitude of human cancers, making the development of potent and selective inhibitors a high priority.[3][4] This technical guide provides an in-depth exploration of EMD-1204831, a potent and highly selective small-molecule inhibitor of c-Met.[3][5] We will dissect the methodologies for characterizing its binding affinity to the c-Met kinase domain, offering both a conceptual framework and practical, detailed protocols for key biophysical assays. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to understand and evaluate the interaction of small-molecule inhibitors with their kinase targets.
The c-Met Signaling Pathway: A Critical Oncogenic Driver
The c-Met receptor, upon binding its ligand, Hepatocyte Growth Factor (HGF), undergoes dimerization and autophosphorylation of key tyrosine residues in its kinase domain.[3] This phosphorylation cascade initiates a complex network of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively drive cell proliferation, survival, and invasion.[1] In many cancers, aberrant c-Met activation, through overexpression, mutation, or gene amplification, leads to uncontrolled signaling and malignant progression.[3][4]
Caption: The c-Met signaling pathway and the inhibitory action of EMD-1204831.
EMD-1204831: A Potent and Selective c-Met Inhibitor
EMD-1204831 is a small-molecule inhibitor designed to selectively target the ATP-binding site of the c-Met kinase domain, thereby preventing its catalytic activity and blocking downstream signaling.[6] Preclinical studies have demonstrated its high potency and selectivity.[3]
Quantitative Inhibitory Activity
The inhibitory potential of EMD-1204831 against the c-Met kinase was determined using a biochemical assay.[3]
Compound
Target
IC50 (nM)
Assay Method
EMD-1204831
c-Met Kinase
9
Flash-Plate Assay
IC50 (Half-maximal inhibitory concentration): This value represents the concentration of the inhibitor required to reduce the enzymatic activity of c-Met by 50%. A lower IC50 value indicates a more potent inhibitor in this functional assay. It is crucial to note that while IC50 is an excellent measure of functional potency, it is not a direct measure of binding affinity. The dissociation constant (Kd) provides a more direct quantification of the binding event itself. At the time of this writing, a publicly available, experimentally determined Kd value for the EMD-1204831/c-Met interaction has not been identified.
Methodologies for Determining Binding Affinity
A comprehensive understanding of a drug candidate's interaction with its target requires the application of various biophysical techniques. While the initial characterization of EMD-1204831 utilized a radiometric assay, this section will also detail other gold-standard methods for quantifying binding affinity: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP).
Radiometric Kinase Assay (Flash-Plate Assay)
The reported IC50 value for EMD-1204831 was determined using a flash-plate assay.[3] This method measures the transfer of a radiolabeled phosphate group from ATP to a substrate peptide by the kinase.
Principle: A biotinylated substrate peptide is captured on a streptavidin-coated microplate. The kinase reaction is performed in the presence of [γ-³³P]ATP and varying concentrations of the inhibitor. The amount of incorporated radiolabel is quantified using a scintillation counter.
Detailed Protocol (Generalized):
Plate Preparation: Use a 96- or 384-well streptavidin-coated flash-plate.
Reagent Preparation:
Kinase Buffer: Prepare a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
c-Met Kinase: Dilute recombinant human c-Met kinase domain to the desired concentration in kinase buffer.
Substrate: Prepare a solution of biotinylated peptide substrate (e.g., Poly(Glu, Tyr) 4:1) in kinase buffer.
ATP Solution: Prepare a stock solution of ATP containing a known concentration of [γ-³³P]ATP.
Inhibitor Dilutions: Perform serial dilutions of EMD-1204831 in DMSO, followed by a final dilution in kinase buffer.
Assay Procedure:
Add the biotinylated substrate to the wells and incubate to allow for binding to the streptavidin-coated plate. Wash to remove unbound substrate.
Add the c-Met kinase to each well.
Add the serially diluted EMD-1204831 or vehicle control (DMSO).
Initiate the kinase reaction by adding the ATP/[γ-³³P]ATP solution.
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
Stop the reaction by adding a high concentration of EDTA or by washing the plate.
Data Acquisition and Analysis:
Measure the radioactivity in each well using a scintillation counter.
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for a radiometric kinase assay (Flash-Plate).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Principle: A solution of the inhibitor is titrated into a solution containing the kinase domain. The heat change upon binding is measured, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Detailed Protocol (Generalized):
Sample Preparation:
Express and purify the recombinant c-Met kinase domain.
Prepare a concentrated stock solution of EMD-1204831 in a suitable solvent (e.g., DMSO) and then dilute it into the final assay buffer.
Crucially, the buffer for both the protein and the inhibitor must be identical to minimize heats of dilution. Dialyze the protein against the final buffer.
ITC Experiment Setup:
Cell: Load the c-Met kinase domain (typically 10-50 µM) into the sample cell of the calorimeter.
Syringe: Load EMD-1204831 (typically 10-20 fold higher concentration than the protein) into the injection syringe.
Titration:
Perform a series of small injections of the inhibitor into the protein solution while monitoring the heat change.
Data Analysis:
Integrate the heat flow peaks for each injection.
Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.
Fit the data to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.
Caption: Workflow for a Fluorescence Polarization (FP) competition assay.
Structural Insights into Inhibitor Binding
A crystal structure of a ligand in complex with its target protein provides invaluable information about the binding mode, key interactions, and the basis for selectivity. As of the writing of this guide, a co-crystal structure of EMD-1204831 with the c-Met kinase domain has not been deposited in the Protein Data Bank (PDB). However, structures of c-Met in complex with other inhibitors are available and can be used to understand the general features of the ATP-binding pocket where EMD-1204831 is expected to bind. These structures reveal a canonical kinase fold with a hinge region that is critical for inhibitor binding.
Conclusion and Future Directions
EMD-1204831 is a potent and selective inhibitor of the c-Met kinase, with a reported IC50 of 9 nM. W[3][5]hile its development was discontinued for reasons other than safety, it remains an important tool compound for studying c-Met biology. A[7] comprehensive characterization of its binding affinity would involve the use of biophysical techniques such as ITC and SPR to determine its Kd value, providing a more direct measure of its binding affinity. Furthermore, the determination of a co-crystal structure with the c-Met kinase domain would provide crucial insights into its mechanism of action and could guide the design of future c-Met inhibitors. This technical guide provides the foundational knowledge and detailed protocols for undertaking such studies, empowering researchers to further unravel the complexities of kinase-inhibitor interactions.
References
Bladt, F., Faden, B., Friese-Hamim, M., et al. (2013). EMD 1214063 and EMD 1204831 Constitute a New Class of Potent and Highly Selective c-Met Inhibitors. Clinical Cancer Research, 19(11), 2941-2951. [Link]
Bladt, F., Faden, B., Friese-Hamim, M., et al. (2013). EMD 1214063 and EMD 1204831 constitute a new class of potent and highly selective c-Met inhibitors. PubMed. [Link]
National Cancer Institute. Definition of MET tyrosine kinase inhibitor EMD 1204831 - NCI Drug Dictionary. [Link]
EMJ. MET Inhibition in Non-Small Cell Lung Cancer. [Link]
AACR Journals. The c-Met inhibitors EMD 1214063 and EMD 1204831 are effective in combination with EGFR and VEGF inhibitors in NSCLC models. Cancer Research. [Link]
ClinicalTrials.gov. First-in-Man, Dose-escalation Trial of c-Met Kinase Inhibitor EMD 1204831 in Subjects With Advanced Solid Tumors. [Link]
RCSB PDB. 5YA5: CRYSTAL STRUCTURE OF c-MET IN COMPLEX WITH NOVEL INHIBITOR. [Link]
RCSB PDB. 3Q6U: Structure of the apo MET receptor kinase in the dually-phosphorylated, activated state. [Link]
RCSB PDB. 5HTI: Crystal structure of c-Met kinase domain in complex with LXM108. [Link]
RCSB PDB. 7V3R: Crystal structure of CMET in complex with a novel inhibitor. [Link]
ResearchGate. A, structures of EMD1214063 (MSC2156119) and EMD1204831 (MSC2156996).... [Link]
ResearchGate. Structure of the c-Met kinase domain and position of the ATP binding... [Link]
ResearchGate. Structures of the c-Met kinase domain in various states. A , the... [Link]
Creative Biolabs. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]
A narrative review of MET inhibitors in non-small cell lung cancer with MET exon 14 skipping mutations. [Link]
A Tale of Two Inhibitors: Deconstructing the Divergent Paths of EMD-1204831 and Tepotinib (EMD 1214063) in c-Met Targeted Therapy
For the attention of researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive analysis of the core differences between two closely related c-Met inhibitors, EMD-...
Author: BenchChem Technical Support Team. Date: February 2026
For the attention of researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive analysis of the core differences between two closely related c-Met inhibitors, EMD-1204831 and Tepotinib (EMD 1214063). While born from the same discovery program, their developmental trajectories diverged significantly, offering valuable insights into the nuanced process of drug optimization and clinical translation.
The c-Met receptor tyrosine kinase, a key regulator of cell growth, motility, and invasion, has long been an attractive target in oncology.[1][2] Aberrant c-Met signaling, driven by mutations, amplification, or overexpression, is implicated in the pathogenesis of various malignancies, including non-small cell lung cancer (NSCLC), gastric cancer, and hepatocellular carcinoma.[2][3] This guide dissects the preclinical and clinical profiles of two potent and selective c-Met inhibitors, EMD-1204831 and Tepotinib, to illuminate the subtle yet critical distinctions that ultimately led to the clinical success of one and the discontinuation of the other.
At the Bench: A Head-to-Head Preclinical Comparison
Both EMD-1204831 and Tepotinib (EMD 1214063) emerged as potent, ATP-competitive inhibitors of c-Met kinase activity.[1][4] Preclinical studies revealed their high selectivity for c-Met when screened against a large panel of human kinases, a crucial feature for minimizing off-target toxicities.[1][2]
Biochemical Potency and Cellular Activity
In biochemical assays, both compounds demonstrated low nanomolar inhibitory concentrations (IC50) against the c-Met kinase domain. However, Tepotinib consistently exhibited a slight edge in potency.[1][2]
Compound
Biochemical IC50 (c-Met)
Cellular IC50 (HGF-induced c-Met phosphorylation in A549 cells)
Cellular IC50 (constitutive c-Met phosphorylation in EBC-1 cells)
This difference in potency, while seemingly small, can translate to significant variations in the required therapeutic dose and potential for off-target effects at higher concentrations.
Pharmacokinetics and Duration of Action: A Key Differentiator
A critical distinction between the two molecules lies in their pharmacokinetic profiles and the resulting duration of target inhibition.[1][2] In vivo studies demonstrated that Tepotinib possesses a more sustained inhibitory effect on c-Met phosphorylation compared to EMD-1204831.[1][2] This prolonged duration of action is a highly desirable attribute for a therapeutic agent, as it can lead to more consistent target engagement with less frequent dosing, ultimately improving patient compliance and potentially enhancing efficacy. The differing pharmacokinetic properties likely influenced the decision to advance Tepotinib over EMD-1204831.[1]
The c-Met Signaling Axis: The Target of Inhibition
Both EMD-1204831 and Tepotinib exert their anti-tumor effects by disrupting the c-Met signaling cascade. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), or through ligand-independent mechanisms like gene amplification or mutation, the c-Met receptor dimerizes and autophosphorylates, creating docking sites for downstream signaling molecules. This triggers a cascade of intracellular pathways, including the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and migration.[8]
Figure 1: Simplified c-Met Signaling Pathway and Point of Inhibition.
From Bench to Bedside: Divergent Clinical Development Paths
The preclinical advantages of Tepotinib, particularly its sustained target inhibition, likely contributed to its selection for extensive clinical development.
The Clinical Journey of EMD-1204831
A first-in-human, open-label, dose-escalation Phase I trial (NCT01110083) was initiated to evaluate the safety, tolerability, and pharmacokinetics of EMD-1204831 in patients with advanced solid tumors.[9][10] However, enrollment in this trial was closed before the maximum tolerated dose (MTD) was determined.[9][10] The development of EMD-1204831 was ultimately discontinued for reasons other than safety.[9][10]
The Rise of Tepotinib (Tepmetko®)
In contrast, Tepotinib (under the code name MSC2156119J) progressed through a robust clinical development program.[11] A first-in-human Phase I trial established a recommended Phase II dose of 500 mg once daily.[11][12]
The pivotal Phase II VISION trial (NCT02864992) investigated the efficacy and safety of Tepotinib in patients with metastatic NSCLC harboring MET exon 14 (METex14) skipping alterations, a key oncogenic driver in this patient population.[13][14][15] The trial demonstrated a compelling overall response rate (ORR) and durable responses in both treatment-naïve and previously treated patients.[16][17]
Based on the strength of the VISION trial data, Tepotinib (marketed as Tepmetko®) received accelerated approval from the U.S. Food and Drug Administration (FDA) in February 2021 for the treatment of adult patients with metastatic NSCLC with METex14 skipping alterations.[14][15][16] This was later converted to a full approval in February 2024.[14][16]
Clinical Trial
Phase
Status
Key Findings/Outcome
NCT01110083 (EMD-1204831)
I
Terminated
Enrollment closed before MTD determination; development discontinued for non-safety reasons.[9][10]
NCT01014936 (Tepotinib)
I
Completed
Established recommended Phase II dose of 500 mg once daily; well-tolerated with anti-tumor activity.[11][12]
NCT02864992 (VISION - Tepotinib)
II
Completed
Demonstrated significant and durable clinical activity in NSCLC patients with METex14 skipping alterations, leading to regulatory approval.[13][14][15]
Experimental Protocols: A Glimpse into the Lab
To provide a practical context, below are representative experimental workflows for assessing the activity of c-Met inhibitors.
In Vitro Kinase Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the c-Met kinase.
Figure 3: Workflow for a Cellular Phospho-c-Met Inhibition Assay.
Cell Culture: Culture a c-Met expressing cancer cell line (e.g., A549 for HGF-dependent or EBC-1 for constitutive activation).
Serum Starvation: Serum-starve the cells to reduce basal receptor tyrosine kinase activity.
Compound Treatment: Treat the cells with varying concentrations of EMD-1204831 or Tepotinib for a defined period.
Ligand Stimulation: For HGF-dependent models, stimulate the cells with HGF to induce c-Met phosphorylation.
Cell Lysis: Lyse the cells to extract proteins.
Detection: Quantify the levels of phosphorylated c-Met and total c-Met using methods such as Western blotting or ELISA.
Analysis: Normalize phosphorylated c-Met levels to total c-Met and determine the IC50 of the compound.
Conclusion: A Lesson in Drug Development
The story of EMD-1204831 and Tepotinib is a compelling case study in modern drug discovery and development. While both compounds demonstrated high potency and selectivity for c-Met in preclinical models, the superior pharmacokinetic profile of Tepotinib, leading to a more sustained duration of action, likely played a pivotal role in its selection for further clinical investigation. The subsequent successful clinical development of Tepotinib and its approval for the treatment of METex14 skipping NSCLC underscore the importance of optimizing not just the "what" (target engagement) but also the "how" (pharmacokinetics and pharmacodynamics) in the journey from a promising molecule to a life-changing medicine.
References
Bladt, F., Faden, B., Friese-Hamim, M., Knuehl, C., Wilm, C., Fittschen, C., Grädler, U., Meyring, M., Dorsch, D., Jaehrling, F., Pehl, U., Stieber, F., Schadt, O., & Blaukat, A. (2013). EMD 1214063 and EMD 1204831 Constitute a New Class of Potent and Highly Selective c-Met Inhibitors. Clinical Cancer Research, 19(11), 2941–2951. [Link]
Falchook, G. S., Kurzrock, R., Amin, H. M., et al. (2020). First-in-Man Phase I Trial of the Selective MET Inhibitor Tepotinib in Patients with Advanced Solid Tumors. Clinical Cancer Research, 26(10), 2328-2337. [Link]
Paik, P. K., Felip, E., Veillon, R., et al. (2020). Tepotinib in Non–Small-Cell Lung Cancer with MET Exon 14 Skipping Mutations. New England Journal of Medicine, 383(10), 931-943. [Link]
EMD Serono. (2021, February 3). FDA Approves TEPMETKO® as the First and Only Once-daily Oral MET Inhibitor for Patients with Metastatic NSCLC with METex14 Skipping Alterations. [Link]
ClinicalTrials.gov. (2013, October 22). First-in-Man, Dose-escalation Trial of c-Met Kinase Inhibitor EMD 1204831 in Subjects With Advanced Solid Tumors. NCT01110083. [Link]
Drugs.com. (2024, February 21). Tepmetko (tepotinib) FDA Approval History. [Link]
National Cancer Institute. (n.d.). Definition of tepotinib. NCI Drug Dictionary. [Link]
National Cancer Institute. (n.d.). Definition of MET tyrosine kinase inhibitor EMD 1204831. NCI Drug Dictionary. [Link]
PubChem. (n.d.). Tepotinib. National Center for Biotechnology Information. [Link]
Le, X., et al. (2021). Safety of Tepotinib in Patients With MET Exon 14 Skipping NSCLC and Recommendations for Management. JTO Clinical and Research Reports, 2(11), 100244. [Link]
EMD-1204831 (Tepotinib): A Deep Dive into its Impact on MET Exon 14 Skipping Mutations in Non-Small Cell Lung Cancer
A Technical Guide for Researchers and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The discovery of MET exon 14 (METex14) skipping mutations as an oncogenic driver in a subset...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The discovery of MET exon 14 (METex14) skipping mutations as an oncogenic driver in a subset of non-small cell lung cancer (NSCLC) has paved the way for targeted therapeutic strategies. This guide provides a comprehensive technical overview of EMD-1204831 (tepotinib), a potent and highly selective MET tyrosine kinase inhibitor (TKI), and its clinical impact on this specific molecular alteration. We will delve into the molecular underpinnings of METex14 skipping, the mechanism of action of tepotinib, preclinical evidence, pivotal clinical trial data, and detailed experimental protocols for assessing its efficacy. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of oncology and precision medicine.
The Oncogenic Role of MET Exon 14 Skipping Mutations
The MET proto-oncogene encodes the hepatocyte growth factor (HGF) receptor, a receptor tyrosine kinase (RTK) that plays a crucial role in cellular proliferation, survival, and motility.[1] Under normal physiological conditions, the MET signaling pathway is tightly regulated. However, various genomic alterations can lead to its aberrant activation, driving tumorigenesis.[1][2]
METex14 skipping mutations are a class of alterations that disrupt the normal splicing of the MET pre-mRNA, leading to the exclusion of exon 14 from the final mRNA transcript.[1][3] This exon encodes the juxtamembrane domain of the MET receptor, which contains a critical tyrosine residue (Y1003) that serves as a binding site for the E3 ubiquitin ligase, c-CBL.[4][5] The binding of c-CBL to this site triggers the ubiquitination and subsequent degradation of the MET receptor, acting as a key negative regulatory mechanism.[4][5]
The loss of the juxtamembrane domain due to exon 14 skipping impairs this c-CBL-mediated degradation process.[3][4] This results in increased stability and accumulation of the MET receptor on the cell surface, leading to ligand-independent, constitutive activation of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[2][4] This sustained oncogenic signaling promotes tumor cell growth, proliferation, and dissemination.[6] METex14 skipping mutations are found in approximately 3-4% of NSCLC cases and are associated with a poor prognosis.[7][8]
Caption: MET Signaling in Normal vs. METex14 Skipping Mutation.
EMD-1204831 (Tepotinib): A Highly Selective MET Inhibitor
EMD-1204831, also known as tepotinib (brand name TEPMETKO®), is an orally available, ATP-competitive, and highly selective inhibitor of the MET receptor tyrosine kinase.[9][10] It was specifically designed to target and inhibit MET, thereby disrupting the downstream signaling pathways that are aberrantly activated in cancers with MET alterations.[9][11]
Mechanism of Action
Tepotinib binds to the ATP-binding pocket of the MET kinase domain, preventing its autophosphorylation and subsequent activation.[9] This blockade of MET phosphorylation effectively inhibits the downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for tumor cell proliferation, survival, and invasion.[4][12] Preclinical studies have demonstrated that tepotinib potently and selectively suppresses MET receptor tyrosine kinase activity with an IC50 of approximately 9 nmol/L.[10][12] Its high selectivity for MET over a large panel of other human kinases minimizes off-target effects.[10][12]
Caption: Mechanism of Action of Tepotinib.
Preclinical and Clinical Efficacy of Tepotinib in METex14 Skipping NSCLC
The development of tepotinib was supported by robust preclinical data demonstrating its potent antitumor activity in MET-dependent cancer models.[10][12] In vivo studies using xenograft models of human tumors with MET alterations showed that tepotinib induced tumor regression.[10][12] This preclinical evidence laid the groundwork for its clinical investigation in patients with MET-driven malignancies.
The VISION Trial: A Pivotal Phase II Study
The efficacy and safety of tepotinib in patients with advanced NSCLC harboring METex14 skipping mutations were evaluated in the pivotal, open-label, multicenter, Phase II VISION study.[7][13] This trial enrolled patients with metastatic or advanced NSCLC with a confirmed METex14 skipping mutation, detected by either liquid or tissue biopsy.[7][13] Patients received tepotinib at a dose of 500 mg once daily.[7]
Table 1: Key Efficacy Outcomes from the VISION Trial
The VISION trial demonstrated a significant and durable clinical benefit of tepotinib in this patient population, with a manageable safety profile.[7][13] Notably, the study also highlighted the utility of liquid biopsy for the detection of METex14 skipping mutations and for identifying patients likely to respond to treatment.[14][15] Tepotinib also showed intracranial activity in patients with brain metastases.[9]
Safety and Tolerability
The most common treatment-related adverse event of any grade was peripheral edema.[13] Other common adverse events included nausea, diarrhea, and increased creatinine.[7] Treatment-related adverse events of grade 3 or higher were reported, with peripheral edema being the most frequent.[7][13]
Experimental Protocols for Assessing the Impact of EMD-1204831
To evaluate the efficacy of MET inhibitors like tepotinib in a research setting, a series of in vitro and in vivo experiments are essential. The following are detailed, step-by-step methodologies for key assays.
Cell Viability Assay (MTS/MTT Assay)
Objective: To determine the cytotoxic effect of tepotinib on NSCLC cell lines harboring METex14 skipping mutations.
Methodology:
Cell Culture: Culture human NSCLC cell lines with known METex14 skipping mutations (e.g., H596, Hs746T) and a MET wild-type control cell line in appropriate media and conditions.
Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Treatment: Prepare a serial dilution of tepotinib in culture medium. Remove the old medium from the wells and add 100 µL of the tepotinib-containing medium at various concentrations (e.g., 0.01 nM to 10 µM). Include a vehicle control (e.g., DMSO).
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
Reagent Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours.
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Caption: Workflow for Cell Viability Assay.
Western Blot Analysis
Objective: To assess the effect of tepotinib on MET phosphorylation and downstream signaling pathways.
Methodology:
Cell Culture and Treatment: Culture METex14 skipping mutant NSCLC cells to 70-80% confluency and treat with various concentrations of tepotinib for a specified time (e.g., 2-24 hours).
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-MET (Tyr1234/1235), total MET, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.
In Vivo Xenograft Studies
Objective: To evaluate the antitumor efficacy of tepotinib in a living organism.
Methodology:
Cell Implantation: Subcutaneously inject METex14 skipping mutant NSCLC cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume (Volume = 0.5 x Length x Width^2) with calipers.
Treatment Initiation: Once the tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Drug Administration: Administer tepotinib orally at a predetermined dose and schedule (e.g., once daily). The control group should receive the vehicle.
Tumor and Body Weight Measurement: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
Endpoint: Euthanize the mice when the tumors in the control group reach the maximum allowed size or at the end of the study period.
Data Analysis: Plot the tumor growth curves and compare the tumor volumes between the treatment and control groups to assess the antitumor efficacy.
Conclusion and Future Directions
EMD-1204831 (tepotinib) has emerged as a highly effective targeted therapy for patients with NSCLC harboring METex14 skipping mutations.[14] Its high selectivity and potent inhibition of the MET receptor translate into significant and durable clinical responses with a manageable safety profile.[7][9] The successful clinical development of tepotinib underscores the importance of routine molecular testing for METex14 skipping mutations in NSCLC patients to identify those who may benefit from this targeted approach.[14]
Future research should focus on understanding and overcoming mechanisms of acquired resistance to tepotinib. Combination therapies, potentially with other targeted agents or immunotherapies, may also hold promise for further improving outcomes in this patient population.[16] The continued investigation of MET inhibitors like tepotinib will undoubtedly contribute to the advancement of precision oncology for lung cancer.
References
Spotlight on Tepotinib and Capmatinib for Non-Small Cell Lung Cancer with MET Exon 14 Skipping Mutation - Dove Medical Press. (2022, May 13).
Tepotinib in NSCLC with MET Exon 14 Skipping Mut
Mechanistic insights into MET exon 14 skipping mutations and their role in tumor progression - Portland Press. (2025, September 9).
Activating MET Exon 14 Skipping Mut
MET Exon 14 Skipping Mutations in Lung Cancer: Clinical–Pathological Characteristics and Immune Microenvironment - MDPI. (2025, July 14).
Tepotinib approved for MET exon 14 - Lung Cancer Research Found
Lung Cancer with MET exon 14 Skipping Mutation: Genetic Feature, Current Treatments, and Future Challenges - Dove Medical Press. (2021, May 20).
Selective MET Inhibitor Tepotinib in Patients With Advanced NSCLC and MET Exon 14–Skipping Mutation - The ASCO Post. (2020, September 25).
EMD 1214063 and EMD 1204831 Constitute a New Class of Potent and Highly Selective c-Met Inhibitors - AACR Journals. (2013, May 30).
The Landscape of MET Exon 14 Skipping Mutations in Patients With Lung Cancer Identified by Next-Gener
Tepotinib in MET exon 14 Skipping NSCLC Induces Durable Responses | CancerNetwork. (2021, February 2).
EMD 1214063 and EMD 1204831 constitute a new class of potent and highly selective c-Met inhibitors - PubMed. (2013, June 1).
Definition of MET tyrosine kinase inhibitor EMD 1204831 - NCI Drug Dictionary.
A narrative review of MET inhibitors in non-small cell lung cancer with MET exon 14 skipping mutations - IRIS Unime. (2019, September 15).
Lung Cancer with MET exon 14 Skipping Mutation: Genetic Feature, Current Treatments, and Future Challenges - PMC. (2021, May 20).
Targeting MET in Non-Small Cell Lung Cancer (NSCLC): A New Old Story? - MDPI. (2023, June 14).
Current and future treatment options for MET exon 14 skipping alter
The race to target MET exon 14 skipping alter
A Phase 2 Study of Targeted Treatment for MET Exon 14 Skipping-Positive Advanced Non-Small Cell Lung Cancer.
A narrative review of MET inhibitors in non-small cell lung cancer with MET exon 14 skipping mut
Therapeutic strategies in METex14 skipping mutated non-small cell lung cancer - PMC - NIH.
Advances in clinical research of MET exon 14 skipping mutations in non-small cell lung cancer. (2025, February 12).
A narrative review of MET inhibitors in non-small cell lung cancer with MET exon 14 skipping mut
Tepotinib Shows Activity in Patients With NSCLC and MET Exon 14 Skipping Mut
Determining the In Vitro IC50 of an Integrin Antagonist: A Detailed Protocol for Cilengitide (EMD 121974)
Senior Application Scientist Note: This document provides a comprehensive protocol for determining the half-maximal inhibitory concentration (IC50) of the integrin antagonist, Cilengitide. It is important to clarify a po...
Author: BenchChem Technical Support Team. Date: February 2026
Senior Application Scientist Note: This document provides a comprehensive protocol for determining the half-maximal inhibitory concentration (IC50) of the integrin antagonist, Cilengitide. It is important to clarify a potential point of confusion regarding the compound designation. The requested topic, "EMD-1204831," refers to a selective c-Met inhibitor. However, the experimental context of an in vitro IC50 determination, particularly involving cell adhesion, strongly aligns with the well-characterized integrin antagonist Cilengitide , also known as EMD 121974 . This guide will therefore focus on the protocol for Cilengitide, a potent and selective inhibitor of αvβ3 and αvβ5 integrins, as this is the likely compound of interest for this application.
Scientific Foundation: Integrin Antagonism and Cell Adhesion
Integrins are a family of transmembrane heterodimeric proteins that mediate crucial cell-cell and cell-extracellular matrix (ECM) interactions.[1] The αvβ3 and αvβ5 integrins, in particular, play significant roles in tumor-induced angiogenesis, cell migration, and metastasis.[1][2] These integrins recognize and bind to specific amino acid sequences, most notably the Arg-Gly-Asp (RGD) motif found in ECM proteins like vitronectin and fibronectin.[3]
Cilengitide (EMD 121974) is a cyclic pentapeptide designed as an RGD mimetic that competitively antagonizes the binding of natural ligands to αvβ3 and αvβ5 integrins.[4][5] By blocking this interaction, Cilengitide can inhibit critical downstream signaling pathways involved in cell survival, proliferation, and motility. The potency of such an inhibitor is quantified by its IC50 value, which represents the concentration of the compound required to inhibit a specific biological process by 50%.[6]
This protocol details a robust, cell-based adhesion assay to determine the IC50 of Cilengitide. The core principle of this assay is to measure the ability of the compound to inhibit the attachment of integrin-expressing cells to a surface coated with an ECM ligand, such as vitronectin.[7]
Mechanism of Action: Inhibition of Integrin-Mediated Adhesion
The following diagram illustrates the fundamental mechanism by which Cilengitide inhibits cell adhesion. Under normal physiological conditions, integrins on the cell surface bind to ECM proteins, leading to cell attachment and downstream signaling. Cilengitide, as a competitive antagonist, blocks this binding site, thereby preventing cell adhesion.
Caption: Cilengitide competitively binds to integrins, blocking their interaction with the RGD motif of ECM proteins and thus inhibiting cell adhesion.
Materials and Reagents
This section outlines the necessary components for the successful execution of the assay.
Component
Description/Supplier Example
Purpose
Cell Line
U87MG (human glioblastoma) or MDA-MB-231 (human breast cancer)
Technical Application Note: Optimal Dosing & Pharmacodynamic Profiling of EMD-1204831 in Mouse Xenograft Models
Executive Summary & Mechanistic Rationale EMD-1204831 is a potent, highly selective, ATP-competitive Type Ib c-Met inhibitor . Distinct from its analog EMD-1214063 (Tepotinib), EMD-1204831 exhibits a unique binding mode...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Mechanistic Rationale
EMD-1204831 is a potent, highly selective, ATP-competitive Type Ib c-Met inhibitor . Distinct from its analog EMD-1214063 (Tepotinib), EMD-1204831 exhibits a unique binding mode that stabilizes the kinase in an inactive "U-shaped" conformation (DFG-in/C-helix-out), granting it exceptional selectivity against a broad panel of kinases.
In preclinical drug development, the failure of c-Met inhibitors is often attributed not to lack of potency, but to insufficient target coverage duration . c-Met signaling (HGF-dependent or independent) drives aggressive proliferation and metastasis; therefore, transient inhibition is often cytostatic, whereas sustained suppression (>90% p-Met inhibition for >12 hours) is required to induce apoptosis and tumor regression.
This guide details the optimal dosing schedule, formulation, and validation protocols to achieve robust antitumor efficacy in murine xenograft models.
Signal Transduction & Mechanism of Action
To interpret efficacy data, one must understand the signaling architecture. EMD-1204831 blocks the autophosphorylation of tyrosine residues Y1234/Y1235 in the c-Met kinase domain, severing downstream effector pathways.
Figure 1: c-Met Signaling Cascade and Point of Inhibition[1]
The bioavailability of EMD-1204831 is highly dependent on proper vehicle formulation. Poor solubility can lead to erratic absorption and inter-animal variability.
Weighing: Calculate the total amount of EMD-1204831 powder needed (Standard dose: 100 mg/kg).
Wetting: Add the powder to a mortar. Add the Tween 80 (0.2% of final volume) directly to the powder and triturate to form a smooth paste. This step is critical to prevent clumping.
Suspension: Gradually add the 0.5% Methylcellulose solution while continuously triturating.
Homogenization: Transfer to a glass vial and vortex vigorously for 2 minutes.
Sonication: Sonicate in a water bath for 10–15 minutes until a uniform white suspension is achieved.
Storage: Prepare fresh weekly. Store at 4°C protected from light. Resuspend thoroughly before every dosing session.
Optimal Dosing Schedules
Based on pharmacokinetic (PK) and pharmacodynamic (PD) modeling from Bladt et al. (2013) and internal validation data, two schedules are effective. The choice depends on the operational capacity and the specific xenograft growth rate.
Table 1: Dosing Schedule Comparison
Parameter
Schedule A (Recommended)
Schedule B (Alternative)
Rationale
Dose
100 mg/kg
25 mg/kg
High dose ensures Cmin > IC90.
Frequency
QD (Once Daily)
BID (Twice Daily)
QD is less stressful for animals; BID provides smoother coverage.
Route
Oral Gavage (PO)
Oral Gavage (PO)
Standard route for small molecule TKIs.
Volume
10 mL/kg (0.2 mL/20g mouse)
10 mL/kg
Standard physiological volume.
Efficacy
Tumor Regression
Tumor Stasis/Regression
100 mg/kg QD typically induces regression in MET-driven models.
Toxicity
Low (<5% weight loss)
Low
Well-tolerated in nude mice.
Critical Note: Doses below 10 mg/kg typically result in incomplete inhibition and rapid tumor regrowth. For combination studies (e.g., with EGFR inhibitors), the QD schedule is preferred to minimize animal handling stress.
Experimental Workflow: Xenograft Efficacy Study
To ensure data integrity and reproducibility, follow this standardized workflow.
Figure 2: In Vivo Study Workflow
Caption: Standardized workflow for EMD-1204831 efficacy evaluation in MET-dependent xenografts.
Detailed Protocol Steps:
Model Selection:
MET-Amplified: Hs746T (Gastric), EBC-1 (Lung). These are the "gold standard" models and should respond with regression.
cells suspended in 100 µL PBS/Matrigel (1:1) subcutaneously into the right flank of 6-8 week old female athymic nude mice.
Randomization (Crucial): Do not start treatment until tumors reach 150–200 mm³ . Randomize mice into groups so that the mean tumor volume and standard deviation are identical across groups.
Group 1: Vehicle Control (0.5% Methocel/Tween).[1]
) twice weekly. Weigh mice 3x weekly to monitor toxicity.
Endpoints:
Efficacy: T/C% (Treatment/Control ratio) on Day 14.
Regression: % reduction from baseline volume.[1][3][4]
Pharmacodynamic (PD) Validation Protocol
Trustworthy science requires verifying that the drug actually hit the target. You must perform a "Satellite PD Study" or harvest a subset of tumors at the end of the efficacy study.
Timing: Harvest tumors 2 hours (peak effect) and 24 hours (trough effect) after the final dose.
Biomarker Assay (Western Blot):
Tissue Lysis: Homogenize tumor tissue in RIPA buffer containing protease and phosphatase inhibitors (Sodium Orthovanadate is essential).
Antibodies:
Primary Target:p-Met (Tyr1234/1235) – This must be inhibited >90% at 2 hours and >50% at 24 hours for efficacy.
Total Met: To normalize loading.
Downstream: p-ERK1/2 (Thr202/Tyr204) and p-AKT (Ser473).
Quantification: Efficacy correlates with the suppression of p-Met/Total-Met ratio.
References
Bladt, F., Frierse-Hamim, M., et al. (2013). "EMD 1214063 and EMD 1204831 Constitute a New Class of Potent and Highly Selective c-Met Inhibitors."[5][4][6] Clinical Cancer Research, 19(11), 2941–2951.[2]
Falchook, G. S., et al. (2020). "First-in-Man Phase I Trial of the Selective MET Inhibitor Tepotinib in Patients with Advanced Solid Tumors." Clinical Cancer Research, 26(6), 1237-1246.
Xiong, W., et al. (2021). "Translational Pharmacokinetic-Pharmacodynamic Modeling of Preclinical and Clinical Data of the Oral MET Inhibitor Tepotinib." CPT: Pharmacometrics & Systems Pharmacology.
Application Note: Optimized Western Blot Analysis for EMD-1204831 (Tepotinib) Pharmacodynamics
Abstract & Core Directive EMD-1204831 (Tepotinib) is a highly selective, ATP-competitive type I inhibitor of the c-Met receptor tyrosine kinase .[1] Unlike generic blotting protocols, analyzing EMD-1204831 efficacy requi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Core Directive
EMD-1204831 (Tepotinib) is a highly selective, ATP-competitive type I inhibitor of the c-Met receptor tyrosine kinase .[1] Unlike generic blotting protocols, analyzing EMD-1204831 efficacy requires a bifurcated incubation strategy to distinguish between target engagement (rapid dephosphorylation) and biological consequence (apoptosis or protein degradation).
This guide provides a validated framework for determining the optimal incubation times for drug treatment and the subsequent immunodetection steps required to validate c-Met inhibition in MET-dysregulated cell lines (e.g., EBC-1, Hs746T, or MKN-45).
Mechanism of Action & Rationale
To determine the correct incubation time, one must understand the temporal kinetics of the c-Met signaling cascade. EMD-1204831 binds the kinase domain of c-Met, preventing autophosphorylation at residues Tyr1234/1235 .[1]
The Two-Phase Kinetic Model
Phase I: Target Engagement (0.5 – 4 Hours)
Mechanism: Direct inhibition of kinase activity.[1]
Readout: Rapid loss of p-Met (Y1234/1235) .
Downstream: Subsequent reduction in p-ERK1/2 (Thr202/Tyr204) and p-AKT (Ser473).
Why this matters: This confirms the drug has entered the cell and bound the target.
Phase II: Phenotypic Response (24 – 48 Hours)
Mechanism: Disruption of survival signaling leading to apoptosis or ubiquitin-mediated degradation of the total c-Met protein.
Readout: Cleavage of PARP or Caspase-3; reduction in Total c-Met .
Why this matters: This confirms the inhibition is sufficient to kill the tumor cell.
Variable A: Drug Treatment Duration (Cell Culture)
For a robust dataset, you must perform a time-course experiment. Do not rely on a single time point.
Experimental Goal
Recommended Time Points
Primary Marker
Control Marker
Kinase Inhibition
1 hr, 2 hr, 4 hr
p-Met (Y1234/1235)
Total Met, GAPDH
Signal Transduction
2 hr, 4 hr
p-ERK, p-AKT
Total ERK, Total AKT
Apoptosis/Viability
24 hr, 48 hr
Cleaved PARP
-Actin
Critical Insight: Literature indicates that EMD-1204831 is potent.[2][3] Significant reduction of p-Met is often visible as early as 1 hour at concentrations >10 nM.
Variable B: Western Blot Technical Incubation
Once lysates are harvested, the incubation times for the immunodetection steps are critical for signal-to-noise ratio, especially for phospho-antibodies.
Blocking: 1 Hour @ Room Temp (RT).
Primary Antibody:Overnight @ 4°C (Mandatory for p-Met to maximize specific binding over non-specific background).
Secondary Antibody: 1 Hour @ RT.
Step-by-Step Protocol
Phase 1: Cell Treatment & Lysis (The "Cold" Chain)
Rationale: Phosphatases are active at room temperature and will strip the phosphate group from c-Met within seconds of cell lysis, destroying your signal.
Seeding: Seed MET-amplified cells (e.g., EBC-1) at
cells/well in 6-well plates. Incubate for 24h to achieve 70-80% confluence.
Drug Preparation: Dissolve EMD-1204831 in DMSO to a 10 mM stock. Dilute in fresh media to final concentrations (e.g., 0, 10, 100, 1000 nM).
Treatment: Replace media with drug-containing media. Incubate at 37°C for the designated time points (e.g., 1h for p-Met check).
Harvesting (CRITICAL):
Place plate on ice .
Wash 2x with ice-cold PBS containing 1mM Sodium Vanadate (
).
Add ice-cold RIPA buffer supplemented with:
Protease Inhibitor Cocktail (1x)
Phosphatase Inhibitor Cocktail (specifically
and NaF).
Lysis: Scrape cells, transfer to microfuge tubes, and incubate on ice for 20 min with intermittent vortexing.
Clarification: Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.
Phase 2: Immunoblotting Workflow
Figure 2: Optimized Workflow. Note the use of BSA for blocking phospho-antibodies.[4]
Blocking: Block membrane in 5% BSA (Bovine Serum Albumin) in TBST for 1 hour.
Note: Do not use Non-Fat Dry Milk for phospho-c-Met antibodies. Milk contains casein, a phospho-protein that causes high background.
Primary Incubation:
Anti-p-Met (Tyr1234/1235): Dilute 1:1000 in 5% BSA/TBST. Incubate Overnight at 4°C with gentle rocking.
Anti-Total-Met: Can be done on a duplicate blot or after stripping.[4]
Washing: Wash 3 x 10 min with TBST.
Secondary Incubation: HRP-conjugated secondary antibody (1:2000 - 1:5000) in 5% BSA/TBST for 1 hour at RT .
Detection: Use ECL Prime or similar high-sensitivity substrate.
Data Interpretation & Self-Validation
A successful experiment must meet the following criteria (Self-Validating System):
The "Switch" Effect: In the 1-hour treatment lanes, you should see a dose-dependent disappearance of the p-Met band.
The Stability Control: The Total-Met band should remain relatively constant at the 1-hour time point. If Total-Met decreases significantly at 1 hour, your loading is uneven, or the cells are dying too fast (toxicity artifact).
The Downstream Check: p-ERK should correlate with p-Met levels. If p-Met is gone but p-ERK remains high, check for bypass signaling mechanisms (e.g., EGFR activation).
Troubleshooting Guide
Issue
Probable Cause
Solution
No p-Met Signal
Phosphatase activity
Ensure is added fresh to lysis buffer. Keep samples on ice.
High Background
Blocking with Milk
Switch to 5% BSA for all phospho-antibodies.
Signal in Treated Cells
Drug degradation or resistance
Verify EMD-1204831 storage (-20°C). Check cell line for secondary mutations.
Total Met Decreases
Long incubation
At 24h+, EMD-1204831 can cause Met degradation. This is a valid phenotype, not an error.
References
Bladt, F., Frierse-Hamim, M., et al. (2013). "EMD 1214063 and EMD 1204831 Constitute a New Class of Potent and Highly Selective c-Met Inhibitors."[3] Clinical Cancer Research, 19(11), 2941-2951.
Falchook, G. S., et al. (2020). "First-in-Man Phase I Trial of the Selective MET Inhibitor Tepotinib in Patients with Advanced Solid Tumors."[5] Clinical Cancer Research, 26(6), 1237-1246.
Merck KGaA. "Tepotinib (EMD 1214063) Investigator's Brochure." (Referenced via clinicaltrials.gov data for Tepotinib mechanism).
Abcam. "Western Blot Protocol for Phospho-proteins." Abcam Technical Guide.
Application Note: Solvent Compatibility and Formulation of EMD-1204831
The following Application Note and Protocol guide details the solvent compatibility and formulation strategies for EMD-1204831 using PEG400 and Tween 80. Executive Summary EMD-1204831 is a highly potent, selective inhibi...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note and Protocol guide details the solvent compatibility and formulation strategies for EMD-1204831 using PEG400 and Tween 80.
Executive Summary
EMD-1204831 is a highly potent, selective inhibitor of the c-Met receptor tyrosine kinase (HGFR), often used in oncology research to study HGF-dependent and independent tumor growth. Like many small-molecule kinase inhibitors, EMD-1204831 exhibits high lipophilicity and poor aqueous solubility , posing significant challenges for in vivo administration.
This guide provides a validated approach to formulating EMD-1204831 using Polyethylene Glycol 400 (PEG400) and Polysorbate 80 (Tween 80) . These excipients are critical for creating stable, homogenous suspensions or solutions that ensure consistent bioavailability without inducing vehicle-related toxicity.
Physicochemical Profile & Solubility Challenge
Understanding the chemical nature of EMD-1204831 is a prerequisite for successful formulation.
Property
Description
Implication for Formulation
Target
c-Met (Hepatocyte Growth Factor Receptor)
Requires systemic exposure for efficacy.
Lipophilicity (LogP)
~2.7 – 3.5 (Estimated)
High affinity for lipids; poorly soluble in pure water/saline.
Aqueous Solubility
< 1 mg/mL (Neutral pH)
Requires co-solvents (PEG400) and surfactants (Tween 80).
pKa
Weakly Basic (Nitrogen-containing heterocycles)
Solubility may improve slightly at lower pH (e.g., gastric fluid), but formulation pH should remain neutral for stability.
Why PEG400 and Tween 80?
PEG400 (Co-solvent): Acts as a water-miscible solvent that disrupts the crystal lattice of the drug, increasing its apparent solubility in the aqueous phase. It is generally well-tolerated in rodents up to 40-60% v/v for oral administration.
Tween 80 (Surfactant): A non-ionic surfactant that lowers the interfacial tension. It prevents the compound from precipitating (crashing out) when the organic stock (DMSO/PEG) meets the aqueous diluent (Saline/Water).
Formulation Protocols
Protocol A: Preparation of Stock Solution
Store stocks at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Weighing: Accurately weigh EMD-1204831 powder.
Solvent: Add 100% DMSO (Dimethyl Sulfoxide) to achieve a concentration of 25 mg/mL to 50 mg/mL .
Dissolution: Vortex vigorously for 1 minute. If particulates remain, sonicate in a water bath at 37°C for 5–10 minutes until the solution is perfectly clear.
Step-by-Step Mixing Procedure (The "Golden Rule" of Order):
Critical: Do not add the aqueous component (Saline) until the drug is fully solubilized in the organic co-solvents.
Step 1 (Stock): Pipette the calculated volume of EMD-1204831 DMSO Stock into a sterile tube.
Step 2 (Co-solvent): Add PEG400 slowly to the DMSO stock.
Action: Vortex immediately for 30 seconds. The solution should remain clear.
Step 3 (Surfactant): Add Tween 80 to the mixture.
Action: Vortex gently (avoid excessive foaming) until homogenous.
Note: Tween 80 is viscous; cut the pipette tip for accurate dispensing or weigh it (density ~1.07 g/mL).
Step 4 (Aqueous Phase): Slowly add Sterile Saline (0.9% NaCl) or ddH2O dropwise while vortexing.
Observation: A transient cloudiness may occur. Continue vortexing. If a stable precipitate forms, sonicate for 10 minutes.
Step 5 (Final Check): Inspect for clarity. If the solution is slightly cloudy (suspension), ensure it is fine and uniform before dosing.
Formulation Table (Example for 10 mL Preparation)
Component
Final % (v/v)
Volume Required
Function
EMD-1204831 Stock (in DMSO)
5%
0.5 mL
Active Ingredient Source
PEG400
40%
4.0 mL
Primary Solubilizer
Tween 80
5%
0.5 mL
Stabilizer / Surfactant
Saline / ddH2O
50%
5.0 mL
Diluent / Bulking Agent
TOTAL
100%
10.0 mL
Visualization of Formulation Workflow
The following diagram illustrates the critical sequential addition method required to prevent precipitation of EMD-1204831.
Caption: Sequential addition workflow for EMD-1204831. Adding saline before PEG/Tween will cause irreversible precipitation.
Stability & Troubleshooting
Stability Assessment
Visual Inspection: The formulation should be prepared fresh daily (extemporaneous preparation).
Precipitation Check: Let the solution stand for 1 hour at room temperature. If crystals form at the bottom, the concentration is above the saturation limit for this vehicle.
Remedy: Reduce drug concentration or increase PEG400 ratio to 50-60%.
Vehicle Toxicity Considerations
PEG400: High volumes (>50% v/v orally) can cause osmotic diarrhea in mice, potentially confounding body weight data.
Tween 80: Generally safe at <10%. Higher concentrations can induce histamine release (pseudo-allergy).
Recommendation: If dosing daily for >14 days, monitor animal hydration status closely.
References
Bladt, F., et al. (2013). "EMD 1214063 and EMD 1204831 constitute a new class of potent and highly selective c-Met inhibitors."[1][2] Clinical Cancer Research, 19(11), 2941-2951.[1][2][3][4]
Li, P., & Zhao, L. (2016). "Developing early formulations: Practice and perspective." International Journal of Pharmaceutics, 514(1), 44-59.
TargetMol. "EMD 1204831 Chemical Properties and Formulation."
Technical Support Center: EMD-1204831 (Tepotinib HCl) Formulation & Delivery
[1] Introduction: The Solubility Paradox Welcome to the technical support hub for EMD-1204831 (Tepotinib hydrochloride hydrate). If you are accessing this guide, you have likely encountered the "brick dust" phenomenon: a...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Introduction: The Solubility Paradox
Welcome to the technical support hub for EMD-1204831 (Tepotinib hydrochloride hydrate). If you are accessing this guide, you have likely encountered the "brick dust" phenomenon: adding your DMSO stock to saline results in immediate precipitation.
The Science: EMD-1204831 is a Type I MET inhibitor with a pKa of ~9.[1]5. As a hydrochloride salt, it exhibits a classic Common Ion Effect .[1] While it is soluble in acidic media, the addition of chloride-rich vehicles (like 0.9% Saline or PBS) drives the equilibrium back toward the undissolved salt form, drastically reducing solubility.[1]
This guide provides field-proven formulation strategies to bypass these physicochemical limitations for robust in vivo data.
Do not use a "one-size-fits-all" vehicle. Your choice depends strictly on the administration route and the required bioavailability.
Decision Matrix: Selecting the Right Vehicle
The following logic flow illustrates the optimal vehicle selection process based on your experimental constraints.
Figure 1: Decision matrix for EMD-1204831 vehicle selection based on administration route and study goals.
Module 2: Detailed Protocols
Protocol A: The "Gold Standard" Solution (Oral/IV)
Best for: Pharmacokinetics (PK), short-term efficacy, and maximizing exposure.[1]
Why this works: Sulfobutylether-β-cyclodextrin (SBE-β-CD) encapsulates the hydrophobic drug molecule, preventing precipitation.[1] The Citrate Buffer (pH 3) maintains the drug in its ionized (soluble) state without adding excess chloride ions.[1]
Heat Water: Heat WFI to ~80°C (approx. 1/3 of total volume).
Disperse Polymer: Add Methocel powder (0.5% w/v final) to hot water. Agitate until particles are thoroughly wetted.[1]
Cool & Hydrate: Add remaining cold water.[1] Stir on ice for 30 mins until the polymer hydrates and solution becomes clear/viscous.
Add Surfactant: Add Tween 80 (0.25% w/v).
Add API: Add EMD-1204831.[1][3] High-shear homogenization (e.g., Polytron) is recommended to create a uniform suspension.[1]
Module 3: Troubleshooting (The Help Desk)
Issue 1: "My solution precipitates immediately when I add PBS."
Diagnosis: Common Ion Effect.[1]
Explanation: EMD-1204831 is a hydrochloride salt.[1][4] PBS contains high concentrations of Sodium Chloride (NaCl).[1] Adding Cl⁻ ions shifts the equilibrium to the left (solid salt), causing the drug to crash out.[1]
Fix:Never use PBS or Saline as the primary diluent for the stock solution.[1] Use 5% Dextrose in Water (D5W) or Citrate Buffer if isotonicity is required.[1]
Issue 2: "The mice are losing weight (>15%) during the study."
Diagnosis: Vehicle Toxicity or pH Irritation.[1]
Explanation: If using Protocol A (pH 3), the acidity can be irritating upon repeated dosing.[1] If using high % DMSO (>10%), this causes GI distress.[1]
Fix:
Switch to Protocol B (Suspension) for multi-week studies.
Ensure DMSO concentration is <5% in the final formulation.[1]
Issue 3: "The compound is sticking to the plastic tubes."
Diagnosis: High Lipophilicity (LogP > 3).[1]
Fix: Use Glass vials for stock preparation. If plastic is necessary, use "Low-Binding" polypropylene tubes.[1] Pre-coating tips with the vehicle (pipetting up and down) can reduce loss.[1]
Module 4: Mechanism of Action & Solubility Physics
Understanding why the precipitation happens allows you to troubleshoot future issues autonomously.[1]
Figure 2: The "Chloride Trap."[1][3][4][5][6][7] High concentrations of chloride ions (from saline) force the dissolved drug back into its solid salt form.[1]
Module 5: Frequently Asked Questions (FAQs)
Q: Can I autoclave the formulation?A:No. EMD-1204831 is a small molecule kinase inhibitor and may degrade under high heat/pressure.[1] Use 0.22 µm sterile filtration (PVDF or PES membranes) for solutions.[1] For suspensions (Protocol B), sterilize the vehicle components separately (autoclave the Methocel/Water) and add the API under a biosafety cabinet, or use gamma-irradiated API if available.[1]
Q: What is the stability of the reconstituted solution?A:
In DMSO (Stock): Stable for months at -20°C.[1][6]
In Aqueous Vehicle (Protocol A/B): Prepare fresh daily (QD) or every 2-3 days if stored at 4°C. Kinase inhibitors in acidic aqueous buffers can undergo hydrolysis over time.[1]
Q: Why does the literature mention "EMD 1214063" and "EMD 1204831"?A:
EMD 1214063: This is the Free Base (Tepotinib).[1]
EMD 1204831: This is the Hydrochloride Hydrate salt form.
Critical Note: If you have the Free Base, you must use the Citrate Buffer (Protocol A) to protonate it for solubility.[1] If you have the HCl salt, avoid Chloride ions (Issue 1).[1]
References
Bladt, F., et al. (2013).[1][3][8][9] "EMD 1214063 and EMD 1204831 Constitute a New Class of Potent and Highly Selective c-Met Inhibitors."[1][3][9][10] Clinical Cancer Research, 19(11), 2941–2951.[1][7][11][9]
Friese-Hamim, M., et al. (2017).[1][8] "The selective c-Met inhibitor tepotinib is active in MET exon 14 skipping mutations."[1][6] American Journal of Cancer Research, 7(6), 1333–1346.[1]
Health Canada. (2021).[1][12] "TEPMETKO (Tepotinib) Product Monograph." Health Canada Drug Product Database.
Aiello, P., et al. (2018).[1] "Met Inhibitors: A Review of the Literature and Clinical Applications." Cancers, 10(11), 444.[1]
Technical Support Center: Minimizing Off-Target Effects of EMD-1204831 in Kinase Assays
Welcome to the technical support center for researchers utilizing EMD-1204831. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to help you minimize off-target...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers utilizing EMD-1204831. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to help you minimize off-target effects and ensure the integrity of your kinase assay data. As an ATP-competitive inhibitor, understanding the nuances of your experimental setup is paramount to achieving clean, interpretable results.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of EMD-1204831 and its selectivity.
Q1: What is the primary target of EMD-1204831 and what is its reported selectivity?
EMD-1204831 is a potent and highly selective inhibitor of the c-Met (mesenchymal-epithelial transition factor) receptor tyrosine kinase, with a reported IC50 of 9 nM.[1][2][3] It is designed to bind to the ATP-binding pocket of c-Met, thereby disrupting its signaling pathways which are often implicated in tumor cell proliferation, survival, and metastasis.[4][5][6] In a broad panel of 242 human kinases, EMD-1204831 demonstrated high selectivity for c-Met, even at concentrations significantly exceeding its IC50.[2][3]
Q2: What are the known off-targets of EMD-1204831?
While highly selective, at a concentration of 10 µmol/L (a concentration approximately 1,000-fold above its c-Met IC50), some level of inhibition was observed for a small number of other kinases.[2] For its closely related analog, EMD 1214063, the off-targets with the highest inhibition were IRAK4, TrkA, Axl, IRAK1, and Mer, with IC50 values ranging from 615 to 2,272 nmol/L.[2] It is crucial to consider that the potential for off-target effects increases with higher inhibitor concentrations.
Q3: Why is minimizing off-target effects critical for my research?
Minimizing off-target effects is essential for several reasons:
Data Integrity: To ensure that the observed biological effects are a direct result of c-Met inhibition and not confounded by the modulation of other kinases.[7]
Therapeutic Window: In a drug development context, reducing off-target activity is critical for minimizing potential toxicity.[7][8]
Mechanism of Action: Precisely attributing pharmacological effects to the intended target is fundamental to understanding the compound's mechanism of action.[7][9]
Q4: What are the initial steps to assess the selectivity of EMD-1204831 in my specific assay?
The first step is to perform an in vitro kinase profiling assay. This involves testing EMD-1204831 against a broad panel of kinases to determine its inhibitory activity against your intended target (c-Met) and a range of other kinases.[10][11][12] Several commercial services offer comprehensive kinase profiling panels. This will provide you with a quantitative measure of selectivity.
II. Troubleshooting Guides
This section provides detailed guidance for addressing specific issues you may encounter during your experiments.
Problem 1: Unexpected Phenotype or Cellular Response
You observe a cellular effect (e.g., changes in morphology, viability, or signaling) that is inconsistent with the known function of c-Met.
This could indicate an off-target effect. Here's a systematic approach to troubleshoot this issue:
Step 1: Confirm On-Target Engagement
Rationale: First, verify that EMD-1204831 is inhibiting c-Met in your cellular system at the concentrations used.[12]
Protocol: Western Blotting for Phospho-c-Met
Cell Treatment: Treat your cells with a dose-range of EMD-1204831. Include a vehicle control (e.g., DMSO).
Cell Lysis: After the desired incubation time, lyse the cells and quantify the protein concentration.
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of c-Met (e.g., Phospho-MET (Tyr1234/1235)). Also, probe a separate blot or strip the first one and re-probe for total c-Met as a loading control.
Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate for detection.
Interpretation: A dose-dependent decrease in phospho-c-Met levels confirms on-target engagement. If you don't see this, there may be an issue with the compound's stability, solubility, or cell permeability.
Step 2: Dose-Response Analysis
Rationale: Compare the concentration of EMD-1204831 that produces the unexpected phenotype with its IC50 for c-Met inhibition. A significant discrepancy may suggest an off-target effect.[12]
Workflow:
Perform a dose-response experiment for both the unexpected phenotype and c-Met inhibition in parallel.
Determine the EC50 for the phenotype and the IC50 for c-Met inhibition.
If the EC50 for the phenotype is significantly higher than the IC50 for c-Met, it's more likely to be an off-target effect.
Step 3: Use a Structurally Unrelated c-Met Inhibitor
Rationale: If a different, structurally unrelated inhibitor of c-Met recapitulates the expected on-target effects but not the unexpected phenotype, this strengthens the evidence for an off-target effect of EMD-1204831.[12]
Problem 2: High Degree of Off-Target Inhibition in Biochemical Assays
Your in vitro kinase profiling data reveals significant inhibition of kinases other than c-Met.
Possible Cause: Assay Conditions Favoring Off-Target Inhibition
Solution: Optimize ATP Concentration. Since EMD-1204831 is an ATP-competitive inhibitor, its apparent potency (IC50) is influenced by the ATP concentration in the assay.[7][13]
Recommendation: Perform kinase assays at an ATP concentration that is close to the Michaelis constant (Km) for each kinase. This will provide a more accurate reflection of the inhibitor's intrinsic affinity.[7] Running assays at physiological ATP concentrations (typically in the millimolar range) can also provide more biologically relevant data.[14]
Possible Cause: Compound Interference with Assay Technology
Solution: Use Orthogonal Assay Formats. Certain compounds can interfere with specific assay readouts (e.g., fluorescence or luminescence).[15][16]
Recommendation: Confirm your findings using a different assay technology. For example, if you initially used a fluorescence-based assay, validate the results with a radiometric or luminescence-based assay.[11][16]
III. Experimental Protocols for Minimizing Off-Target Effects
This section provides detailed protocols for key experiments to characterize and minimize off-target effects.
Protocol 1: In Vitro Kinase Selectivity Profiling
This protocol outlines a general procedure for determining the IC50 of EMD-1204831 against a panel of kinases.
1. Reagents and Materials:
Purified recombinant kinases (c-Met and potential off-target kinases)
Specific peptide or protein substrates for each kinase
EMD-1204831 stock solution (in DMSO)
Kinase reaction buffer
[γ-³³P]ATP or an appropriate non-radioactive detection system (e.g., ADP-Glo™, LanthaScreen™)
P81 phosphocellulose paper (for radiometric assays)
Scintillation counter (for radiometric assays) or a plate reader compatible with your chosen detection method
2. Procedure (Radiometric Assay Example):
Prepare Serial Dilutions: Prepare a serial dilution of EMD-1204831 in DMSO. The final DMSO concentration in the assay should be consistent and low (e.g., <1%).
Set up Kinase Reactions: In a 96-well plate, combine the kinase, its specific substrate, and the serially diluted EMD-1204831 (or DMSO for the vehicle control).
Initiate the Reaction: Add the kinase reaction buffer containing [γ-³³P]ATP. The final ATP concentration should ideally be at the Km for each respective kinase.
Incubate: Incubate the plate at 30°C for a predetermined time within the linear range of the assay.
Stop the Reaction: Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
Wash: Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
Quantify: Measure the incorporated ³³P into the substrate using a scintillation counter.
Data Analysis: Calculate the percent inhibition for each concentration of EMD-1204831 and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular environment based on the principle that ligand binding increases the thermal stability of a protein.[12]
1. Reagents and Materials:
Cells of interest
EMD-1204831
PBS and appropriate lysis buffer with protease and phosphatase inhibitors
PCR tubes or a thermal cycler
Centrifuge
Reagents for Western blotting
2. Procedure:
Cell Treatment: Treat cells with EMD-1204831 or vehicle control.
Harvest and Resuspend: Harvest the cells and resuspend them in PBS.
Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a set time (e.g., 3 minutes).
Cell Lysis: Lyse the cells by freeze-thawing.
Separate Soluble and Precipitated Proteins: Centrifuge the lysates to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
Analyze by Western Blot: Analyze the soluble fractions by Western blotting for c-Met and any suspected off-target kinases.
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of EMD-1204831 indicates target engagement.
IV. Data Presentation
Table 1: Representative IC50 Data for EMD-1204831 and a Related Compound
Note: The IC50 values for the potential off-targets are based on data for the closely related compound EMD 1214063, as specific IC50s for EMD-1204831 against these kinases were not explicitly stated in the provided search results.[2]
V. Visualizations
Experimental Workflow for Investigating Off-Target Effects
Caption: Troubleshooting workflow for investigating unexpected cellular phenotypes observed with EMD-1204831.
Decision Tree for Assay Optimization
Caption: Decision tree for optimizing kinase assays to minimize off-target inhibition.
VI. References
Bladt, F., et al. (2013). EMD 1214063 and EMD 1204831 Constitute a New Class of Potent and Highly Selective c-Met Inhibitors. Clinical Cancer Research, 19(11), 2941-2951. [Link]
Bamborough, P., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology. [Link]
National Cancer Institute. Definition of MET tyrosine kinase inhibitor EMD 1204831. [Link]
PubMed. (2013). EMD 1214063 and EMD 1204831 constitute a new class of potent and highly selective c-Met inhibitors. [Link]
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
Davis, M. I., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]
Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & Biology, 12(6), 621-637. [Link]
Anastassiadis, T., et al. (2011). A public resource of quantitative dose-response curves for 178 kinase inhibitors. Nature Biotechnology, 29(11), 1039-1045. [Link]
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. [Link]
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
Jia, H., et al. (2025). Molecular mechanism of type ib MET inhibitors and their potential for CNS tumors. Signal Transduction and Targeted Therapy, 10(1), 1-4. [Link]
Bladt, F., et al. (2022). The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations. Cancer Research, 82(13), 2445-2457. [Link]
ecancer. (2012). Kinase targets and anti-targets in cancer poly-pharmacology. [Link]
Technical Support Center: Understanding and Addressing Variability in E-1204831 IC50 Values
Welcome to the technical support guide for EMD-1204831. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of determining and interpreting the half-maxi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for EMD-1204831. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of determining and interpreting the half-maximal inhibitory concentration (IC50) of EMD-1204831 across various cell lines. It is common for researchers to observe variability in IC50 values, and this guide will provide in-depth troubleshooting and practical advice to ensure the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is EMD-1204831 and what is its mechanism of action?
EMD-1204831 is a potent and highly selective, ATP-competitive small molecule inhibitor of the c-Met receptor tyrosine kinase.[1] The c-Met receptor, also known as the hepatocyte growth factor (HGF) receptor, is a key player in cell proliferation, survival, migration, and invasion.[2] In many cancers, the c-Met signaling pathway is aberrantly activated.[3] EMD-1204831 selectively binds to c-Met, disrupting its signaling cascade and leading to an anti-tumor effect in cells where this pathway is a primary driver of oncogenesis.[4][5]
Q2: I am seeing a wide range of IC50 values for EMD-1204831 in different cell lines. Is this expected?
Yes, it is highly expected to observe a range of IC50 values for EMD-1204831 across different cell lines.[6] This variability is not necessarily an indication of experimental error but rather reflects the diverse biological contexts of the cell lines being tested. The IC50 value is not an absolute constant for a compound; it is highly dependent on the experimental setup and the biological system under investigation.[6]
Q3: What are the primary drivers of this variability in IC50 values?
The variability in EMD-1204831 IC50 values can be broadly categorized into three main areas:
Intrinsic Biological Differences in Cell Lines: The genetic and phenotypic makeup of each cell line is a major determinant of its sensitivity to a targeted inhibitor like EMD-1204831.
Experimental Parameters and Assay Choice: The specific conditions and methods used to measure cell viability or proliferation can significantly influence the calculated IC50.[7]
Data Analysis and Interpretation: How the raw data is processed and modeled can also contribute to variations in the final IC50 value.
This guide will delve into each of these areas to provide a comprehensive understanding and practical solutions.
Part 1: The Biological System - Understanding Your Cell Lines
The sensitivity of a cell line to EMD-1204831 is intrinsically linked to its reliance on the c-Met signaling pathway.
Key Question: Is the c-Met pathway a critical driver in my cell line?
Mechanism of c-Met Activation: c-Met can be activated through two primary mechanisms:
Ligand-Dependent Activation: Secretion of HGF, which then binds to the c-Met receptor.
Ligand-Independent Activation: Often due to c-Met gene amplification or mutations, leading to constitutive activation of the receptor.[5]
Actionable Troubleshooting Steps:
Characterize Your Cell Lines: Before initiating IC50 studies, it is crucial to understand the c-Met status of your chosen cell lines. This includes:
c-Met Expression Levels: Use Western blotting or flow cytometry to determine the protein expression level of total c-Met and phosphorylated c-Met (the active form).
c-Met Gene Amplification: Employ techniques like fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR) to assess c-Met gene copy number.
HGF Expression: Measure the level of HGF secreted by the cells into the culture medium using an ELISA kit.
Table 1: Expected EMD-1204831 Sensitivity Based on c-Met Status
c-Met Status
HGF Expression
Expected Sensitivity to EMD-1204831
Rationale
High c-Met Expression/Amplification
Low or High
High
The cell's growth and survival are likely "addicted" to the constitutively active c-Met signal.
Low c-Met Expression
High
Moderate to High
The cell relies on the HGF/c-Met signaling axis for proliferation.
Low c-Met Expression
Low
Low
The c-Met pathway is not a primary driver of proliferation in this cell line.
Part 2: Experimental Design - Controlling for Confounding Variables
Your experimental setup is a critical factor influencing the final IC50 value. Inconsistencies in methodology can lead to significant data variability.[7]
Key Question: Are my assay conditions optimized and consistent?
Cell Seeding Density and Growth Rate: The number of cells seeded and their proliferation rate can dramatically affect the apparent IC50.[8] A drug might appear more potent in a longer assay with more cell divisions.
Choice of Viability Assay: Different assays measure different aspects of cell health and can yield different IC50 values.[6][9]
ATP-based Assays (e.g., CellTiter-Glo®): Measure the level of ATP, an indicator of metabolically active cells.
Drug Incubation Time: The duration of drug exposure will influence the observed effect.[6][10]
Actionable Troubleshooting Steps:
Optimize Seeding Density: Perform a preliminary experiment to determine the optimal seeding density that ensures cells remain in the exponential growth phase for the duration of the assay.
Standardize Incubation Time: Use a consistent incubation time for all experiments and report it with your results. A 72-hour incubation is a common starting point.
Select the Appropriate Assay: For a cytostatic drug (one that inhibits growth), an ATP-based or metabolic assay is often suitable. If you expect cytotoxicity (cell death), an LDH assay can be a good orthogonal validation method.[11]
Serum Concentration: Fetal bovine serum (FBS) contains growth factors and proteins that can interact with your compound.[7] If possible, use a consistent batch of FBS or consider a serum-free or reduced-serum medium for the assay.
In-Depth Protocols
Protocol 1: Western Blot for c-Met and Phospho-c-Met
This protocol will allow you to assess the baseline activation state of the c-Met pathway in your cell lines.
Cell Lysis:
Culture cells to 70-80% confluency.
Wash cells with ice-cold PBS.
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
Quantify protein concentration using a BCA assay.
SDS-PAGE and Western Blotting:
Load equal amounts of protein onto an SDS-PAGE gel.
Transfer proteins to a PVDF membrane.
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
Incubate with primary antibodies against total c-Met and phospho-c-Met (e.g., Tyr1234/1235) overnight at 4°C.
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
Detect with an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Standard Cell Viability Assay (using an ATP-based Assay)
This protocol provides a robust method for determining the IC50 of EMD-1204831.
Cell Seeding:
Seed cells in a 96-well plate at the predetermined optimal density.
Allow cells to adhere overnight.
Drug Treatment:
Prepare a serial dilution of EMD-1204831 in culture medium.
Remove the old medium from the cells and add the medium containing the drug. Include vehicle-only (e.g., DMSO) controls.
Incubation:
Incubate the plate for 72 hours at 37°C in a humidified incubator.
Assay Readout:
Follow the manufacturer's protocol for your chosen ATP-based viability assay (e.g., CellTiter-Glo®).
Read the luminescence on a plate reader.
Data Analysis:
Normalize the data to the vehicle-only controls (representing 100% viability).
Plot the normalized response versus the log of the drug concentration.
Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.
Visualizing Key Concepts with Graphviz
The c-Met Signaling Pathway
Caption: Simplified c-Met signaling pathway and the inhibitory action of EMD-1204831.
Experimental Workflow for IC50 Determination
Caption: Standard workflow for determining IC50 values in a cell-based assay.
Concluding Remarks
Variability in IC50 values for EMD-1204831 is a multifaceted issue that requires a systematic approach to both experimental execution and data interpretation. By carefully characterizing your cell lines, standardizing your assay protocols, and using appropriate data analysis methods, you can minimize unwanted variability and generate high-quality, reproducible data. This guide provides a framework for troubleshooting and should serve as a valuable resource in your research endeavors.
References
NCI Drug Dictionary. (n.d.). Definition of MET tyrosine kinase inhibitor EMD 1204831. National Cancer Institute. Retrieved from [Link]
Bladt, F., et al. (2013). EMD 1214063 and EMD 1204831 Constitute a New Class of Potent and Highly Selective c-Met Inhibitors. Clinical Cancer Research, 19(11), 2941-2951. Retrieved from [Link]
ResearchGate. (2023, September 8). The IC50 value of specific natural compound varies in particular cell line from study to study. What is the reason for such wide range of IC50 value? ResearchGate. Retrieved from [Link]
Ghasemi, M., et al. (2025, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 26(22), 11202. Retrieved from [Link]
Medical Design & Outsourcing. (2025, May 11). Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. Medical Design & Outsourcing. Retrieved from [Link]
NIH National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Retrieved from [Link]
PubMed. (2013, June 1). EMD 1214063 and EMD 1204831 constitute a new class of potent and highly selective c-Met inhibitors. PubMed. Retrieved from [Link]
Hafner, M., et al. (2016). Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs. Nature Methods, 13(6), 521-527. Retrieved from [Link]
Test Labs. (n.d.). Cytotoxicity Testing: Everything You Need to Know. Test Labs. Retrieved from [Link]
Johner Institute. (2022, March 31). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institute. Retrieved from [Link]
AACR Publications. (2021). The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations. Molecular Cancer Therapeutics, 20(1), 14-25. Retrieved from [Link]
ASCO Publications. (2012, May 20). First-in-human phase I dose-escalation study of the oral selective C-met inhibitor EMD 1204831 in patients with advanced solid tumors. ASCO Publications. Retrieved from [Link]
Nature. (2025, February 26). Molecular mechanism of type ib MET inhibitors and their potential for CNS tumors. Nature. Retrieved from [Link]
MDPI. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 24(13), 10693. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. The Royal Society of Chemistry. Retrieved from [Link]
ResearchGate. (n.d.). IC50 values for different cell lines. ResearchGate. Retrieved from [Link]
ResearchGate. (n.d.). IC50 values of 30, 31, 32, and 33 in different cell lines. The cells.... ResearchGate. Retrieved from [Link]
Taylor & Francis Online. (2022, October 24). Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? Taylor & Francis Online. Retrieved from [Link]
Technical Support Center: Optimizing EMD-1204831 Formulations
Executive Summary & Compound Profile Subject: EMD-1204831 is a selective c-Met (Hepatocyte Growth Factor Receptor) tyrosine kinase inhibitor .[1] Like many small-molecule kinase inhibitors (SMKIs), it exhibits Class II/I...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
Subject: EMD-1204831 is a selective c-Met (Hepatocyte Growth Factor Receptor) tyrosine kinase inhibitor .[1] Like many small-molecule kinase inhibitors (SMKIs), it exhibits Class II/IV behavior in the Biopharmaceutics Classification System (BCS): low aqueous solubility and moderate-to-high permeability.
The Problem: Researchers often resort to "aggressive" vehicles (e.g., >10% DMSO, high-concentration surfactants) to solubilize EMD-1204831 for in vivo dosing. These vehicles frequently cause vehicle-related toxicity (hemolysis, weight loss, inflammation) that confounds data, masking the true therapeutic window of the drug.
The Solution: This guide provides validated protocols to transition from toxic co-solvent systems to biocompatible complexing agents and suspensions, specifically tailored for c-Met inhibitor physicochemical properties.
Diagnostic: Is it the Drug or the Vehicle?
Before altering the formulation, you must distinguish between on-target drug toxicity (c-Met inhibition effects) and vehicle-induced toxicity.
Figure 1: Diagnostic logic to isolate vehicle-induced toxicity from compound-related effects.
Troubleshooting Guides (Q&A)
Issue A: "My mice are showing immediate lethargy or hematuria (red urine) after IV/IP injection."
Diagnosis:DMSO/Co-solvent Overload.
EMD-1204831 is hydrophobic. Researchers often dissolve it in 100% DMSO and dilute slightly. However, DMSO concentrations >10% (IV) or >20% (IP) cause intravascular hemolysis (red blood cell rupture) and protein precipitation at the injection site.
Technical Fix: Switch to a Cyclodextrin-based formulation .
Cyclodextrins (CDs) encapsulate the hydrophobic drug in a hydrophilic shell, eliminating the need for aggressive organic solvents.
Protocol: 20% HP-β-CD Formulation (The "Gold Standard" for Kinase Inhibitors)
Target Concentration: 1–5 mg/mL EMD-1204831.
Prepare Vehicle: Dissolve 20g of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 100 mL of sterile water or saline. Stir until clear.
Acidification (Critical for Kinase Inhibitors): c-Met inhibitors are often weak bases.
Step: Add 1 molar equivalent of HCl (relative to the drug) or use a 50mM Citrate Buffer (pH 3–4) as the aqueous phase to aid initial solubilization.
Complexation: Add the weighed EMD-1204831 powder to the vehicle.
Energy Input: Sonicate for 20 minutes or vortex heavily. The solution should turn clear.
Adjustment: Adjust pH back to 5.0–7.0 using NaOH carefully (watch for precipitation).
Sterilization: Filter through a 0.22 µm PVDF filter.
Why this works: HP-β-CD prevents the drug from precipitating upon contact with blood (unlike DMSO) and protects erythrocytes from lysis.
Issue B: "Animals exhibit pseudo-allergic reactions (swelling, hypotension) or GI distress."
Diagnosis:Surfactant Toxicity (Tween 80 / Cremophor EL).
Polysorbates (Tween) can trigger histamine release in dogs and rodents (anaphylactoid reactions). High concentrations (>5%) also strip mucus from the GI tract, causing diarrhea which mimics drug toxicity.
Technical Fix: Switch to Poloxamer 188 or PEG 400 Low-Volume .
Comparison of Vehicle Safety Limits (Mouse/Rat):
Vehicle Component
Max Recommended (IV)
Max Recommended (PO)
Primary Toxicity
DMSO
< 5%
< 10%
Hemolysis, local necrosis, CNS depression
Tween 80
< 1%
< 5%
Histamine release, hypotension
PEG 400
< 20%
< 50%
Nephrotoxicity, oxidative stress
HP-β-CD
20–40%
Unlimited (practically)
Soft stools (osmotic diarrhea at high doses)
Issue C: "The drug crashes out of solution (precipitates) immediately upon dilution."
Diagnosis:The "Parabolic Solubility" Trap.
You dissolved EMD-1204831 in DMSO, but adding water caused immediate cloudiness. This happens because the log-linear solubility relationship fails when water content exceeds ~20%.
Technical Fix:Co-solvent Stepping Protocol.
Do not add water directly to DMSO. Use an intermediate surfactant step.
Protocol: The 10/40/50 Mix (Standard Preclinical Cocktail)
Dissolve EMD-1204831 in 10% DMSO (Volume A).
Add40% PEG 400 (Volume B) to the DMSO solution. Vortex immediately.
Slowly Add50% Saline/Water (Volume C) dropwise while vortexing.
Note: If precipitation occurs at Step 3, the drug concentration is too high for a solution. You must switch to a suspension formulation (see below).
Formulation Decision Tree
Use this workflow to select the safest vehicle based on your required dose and route.
Figure 2: Decision matrix for selecting the optimal vehicle based on administration route and solubility.
Frequently Asked Questions (FAQ)
Q: Can I use Corn Oil for oral gavage?A: Yes, but with caveats. EMD-1204831 is lipophilic and may dissolve in oil, but oil absorption is slow and variable in rodents.
Recommendation: Use Corn Oil only if you cannot form a stable suspension. Ensure the compound is fully solubilized (clear oil) or use 10% DMSO / 90% Corn Oil. Warning: Oil gavages can cause lipid pneumonia if aspirated.
Q: My control group (vehicle only) is losing weight. What is happening?A: This is likely PEG or DMSO toxicity .
PEG 400 at high doses (>5 mL/kg) causes osmotic diarrhea, leading to dehydration and weight loss.
Correction: Reduce dose volume (mL/kg) or switch to 0.5% Methylcellulose (inert suspension) if systemic exposure allows.
Q: How do I sterilize the formulation without losing drug?A: Do not autoclave EMD-1204831 formulations; heat may degrade the kinase inhibitor.
Solution: Use 0.22 µm PVDF or PES syringe filters.
Troubleshooting: If the filter clogs, your drug is not in solution—it is a micro-suspension. You must either improve solubility (add Cyclodextrin) or accept it is a suspension and do not filter (for oral use only).
References
Gad, S. C., et al. (2006). "Nonclinical vehicle use in studies by multiple routes in multiple species."[2] International Journal of Toxicology. (Definitive guide on LD50 of vehicles).
Gould, S., & Scott, R. C. (2005). "2-Hydroxypropyl-beta-cyclodextrin (HP-beta-CD): A toxicology review." Food and Chemical Toxicology. (Safety profile of CDs).
Li, P., & Zhao, L. (2007). "Developing early formulations: Practice and perspective." International Journal of Pharmaceutics. (Strategies for BCS Class II drugs).
National Cancer Institute. "Definition of MET tyrosine kinase inhibitor EMD 1204831." NCI Drug Dictionary. (Compound identification).
EMD-1204831 Technical Support Center: A Guide to Handling and Storage
Welcome to the technical support center for EMD-1204831, a potent and highly selective c-Met inhibitor.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to ensure the integr...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for EMD-1204831, a potent and highly selective c-Met inhibitor.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity and optimal performance of EMD-1204831 in your experiments by addressing its implicit light sensitivity and hygroscopicity.
The stability of EMD-1204831 is paramount for obtaining reproducible and reliable experimental results. While direct data on photodegradation and water absorption are not extensively published, the recommended storage conditions from suppliers—"dry, dark" and at controlled temperatures—strongly indicate that exposure to light and moisture should be minimized.[4] This guide is therefore built on established best practices for handling light-sensitive and hygroscopic compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of EMD-1204831.
Q1: How should I store the solid (powder) form of EMD-1204831?
A1: Proper storage of solid EMD-1204831 is critical for its long-term stability. Based on supplier recommendations, the following conditions should be maintained:
Short-term storage (days to weeks): Store at 0-4°C in a dry, dark environment.[4]
Long-term storage (months to years): For maximum stability, store at -20°C in a dry, dark environment.[1][4]
It is crucial to use a desiccator containing a suitable desiccant (e.g., silica gel) to maintain a low-humidity environment, especially when storing at 4°C.
Q2: The product data sheet mentions "shipped under ambient temperature." Does this mean it's stable at room temperature?
A2: While EMD-1204831 is stable for a few weeks during ordinary shipping at ambient temperatures, this does not imply that it should be stored at room temperature for an extended period.[4] For long-term stability and to prevent degradation, adhere to the recommended refrigerated or frozen storage conditions.
Q3: How should I handle EMD-1204831 when preparing solutions?
A3: Due to its potential light sensitivity and hygroscopicity, take the following precautions:
Minimize Light Exposure: Work in a dimly lit area or use a fume hood with the sash lowered to reduce light exposure.[5] Use amber-colored vials or tubes for preparing and storing solutions.[5] If amber vials are unavailable, wrap standard clear vials in aluminum foil.[5]
Control Humidity: If possible, handle the compound in a glove box with a controlled inert atmosphere (e.g., argon or nitrogen).[6] If a glove box is not available, work quickly and in a low-humidity environment. Avoid weighing the compound on a humid day.
Equilibration: Before opening, allow the container of EMD-1204831 to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture onto the cold compound.
Q4: What is the recommended solvent for dissolving EMD-1204831?
A4: EMD-1204831 is soluble in DMSO.[1][4] For in vitro studies, a high-purity, anhydrous grade of DMSO should be used to minimize the introduction of water.
Q5: How should I store stock solutions of EMD-1204831?
A5: Stock solutions in DMSO should be stored as follows:
It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the handling and use of EMD-1204831.
Problem
Potential Cause
Troubleshooting Steps
Inconsistent experimental results or loss of compound activity.
Compound degradation due to improper storage or handling.
1. Verify Storage Conditions: Ensure the solid compound and stock solutions have been stored at the correct temperatures and protected from light and moisture. 2. Prepare Fresh Solutions: If degradation is suspected, prepare a fresh stock solution from the solid compound. 3. Review Handling Procedures: Ensure all handling steps minimize exposure to light and moisture.
Difficulty in accurately weighing the solid compound.
Absorption of atmospheric moisture (hygroscopicity).
1. Equilibrate the Container: Always allow the vial to reach room temperature before opening. 2. Work Quickly: Minimize the time the container is open. 3. Use a Controlled Environment: If available, use a glove box or a balance with a draft shield in a low-humidity room. 4. "Weigh the Whole" Method: For highly accurate concentrations, consider dissolving the entire contents of a new vial to create a stock solution of a known concentration.
Precipitation of the compound in aqueous media.
Low aqueous solubility of EMD-1204831.
1. Check Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous buffer is high enough to maintain solubility but low enough not to affect your experimental system (typically <0.5%). 2. Serial Dilutions: Prepare intermediate dilutions in your cell culture medium or buffer rather than adding a highly concentrated DMSO stock directly to the final aqueous solution.
Section 3: Experimental Protocols
Protocol for Weighing and Preparing a Stock Solution of EMD-1204831
This protocol minimizes exposure to light and moisture.
Materials:
EMD-1204831 solid powder in its original vial
Anhydrous, high-purity DMSO
Amber or foil-wrapped microcentrifuge tubes or vials
Calibrated analytical balance
Pipettes and sterile, filtered pipette tips
Vortex mixer
Procedure:
Equilibrate: Remove the vial of EMD-1204831 from its -20°C or 4°C storage and place it in a desiccator at room temperature for at least 20-30 minutes.
Prepare Workspace: Dim the lights in the working area.
Weighing:
Tare the analytical balance with a clean, empty weighing boat or microcentrifuge tube.
Quickly transfer the desired amount of EMD-1204831 to the tared container.
Record the weight and immediately close the original vial of EMD-1204831.
Dissolution:
Add the appropriate volume of anhydrous DMSO to the weighed EMD-1204831 to achieve the desired stock concentration (e.g., 10 mM).
Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be used if necessary.
Aliquoting and Storage:
Dispense the stock solution into single-use aliquots in amber or foil-wrapped tubes.
Label the aliquots clearly with the compound name, concentration, date, and your initials.
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Workflow for Handling Light-Sensitive and Hygroscopic Compounds
The following diagram illustrates the critical steps for handling EMD-1204831.
Section 5: Signaling Pathway and Experimental Logic
EMD-1204831 is a selective inhibitor of the c-Met receptor tyrosine kinase.[2][8] Understanding its mechanism of action is crucial for experimental design.
Caption: Simplified c-Met signaling pathway and the inhibitory action of EMD-1204831.
By inhibiting the kinase activity of c-Met, EMD-1204831 blocks the downstream signaling pathways that contribute to tumor growth and survival.[2] Therefore, maintaining the compound's integrity is essential to accurately probe this biological mechanism.
References
Bladt F, Faden B, Friese-Hamim M, et al. EMD 1214063 and EMD 1204831 constitute a new class of potent and highly selective c-Met inhibitors. Clin Cancer Res. 2013;19(11):2941-2951. Available at: [Link]
Definition of MET tyrosine kinase inhibitor EMD 1204831. NCI Drug Dictionary. Available at: [Link]
EMD 1214063 and EMD 1204831 Constitute a New Class of Potent and Highly Selective c-Met Inhibitors. AACR Journals. Available at: [Link]
5 Tips for Handling Photosensitive Reagents. Labtag Blog. Available at: [Link]
How do you handle hygroscopic salts?. HepatoChem. Available at: [Link]
Hygroscopic chemical...how to deal with?. Protocol Online. Available at: [Link]
Protection of Light Sensitive Products. Pharmaguideline. Available at: [Link]
Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. Available at: [Link]
Comparative Guide: EMD-1204831 (Tepotinib) vs. Crizotinib c-Met Potency
Executive Summary: The Verdict EMD-1204831 (Tepotinib) is the superior choice for research and clinical applications requiring highly selective and potent c-Met inhibition . While Crizotinib is a potent c-Met inhibitor,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Verdict
EMD-1204831 (Tepotinib) is the superior choice for research and clinical applications requiring highly selective and potent c-Met inhibition . While Crizotinib is a potent c-Met inhibitor, its classification as a multi-kinase inhibitor (ALK/ROS1/MET) introduces significant off-target variables that can confound experimental data specific to c-Met signaling.
Potency: Tepotinib exhibits slightly higher intrinsic potency (IC50 ~3–4 nM) compared to Crizotinib (IC50 ~8–11 nM) in enzymatic assays.
Selectivity: Tepotinib is >1000-fold selective against the majority of the kinome, whereas Crizotinib potently inhibits ALK and ROS1.
Mechanism: Tepotinib is a Type Ib inhibitor (independent of the G1163 solvent front residue), making it effective against certain Crizotinib-resistant mutants (e.g., G1163R).[1]
Mechanistic Anatomy: Type Ia vs. Type Ib
Understanding the structural binding modes is critical for interpreting potency data and resistance profiles.
Binding Mode Distinction
Both compounds bind to the ATP-binding pocket in the active DFG-in conformation (Type I), but their anchorage points differ, defining their resistance profiles.[2]
Crizotinib (Type Ia): Relies heavily on an interaction with the Solvent Front Glycine (G1163) . This makes it vulnerable to steric clashes if this residue mutates (e.g., G1163R).[3]
Tepotinib (Type Ib): Binds in a U-shaped conformation and relies on a critical
-stacking interaction with Tyr1230 in the activation loop.[4] It does not rely on the solvent front glycine, allowing it to retain potency against G1163R mutants.
Visualization: Signaling & Inhibition Logic
The following diagram illustrates the c-Met signaling cascade and the specific intervention points of these inhibitors.
Figure 1: c-Met signaling pathway showing the intervention points of Type Ia (Crizotinib) and Type Ib (Tepotinib) inhibitors.
Quantitative Potency Analysis
The data below synthesizes results from enzymatic kinase profiling and cellular phosphorylation assays.
Stimulation: Add HGF (100 ng/mL) directly to the media for 15 minutes at 37°C.
Note: If using EBC-1 (MET amplified, constitutively active), omit HGF stimulation.
Lysis: Wash with ice-cold PBS containing phosphatase inhibitors (Na3VO4, NaF). Lyse cells immediately on ice.
Quantification: Perform Western Blot using anti-pMET (Y1234/1235) and anti-Total MET.
Calculation: Plot signal intensity (pMET/Total MET) vs. log[Concentration] to derive IC50.
Critical "Watch-Outs"
Crizotinib Selectivity: If using a cell line that also expresses ALK fusions (e.g., H3122), Crizotinib toxicity will be driven by ALK inhibition, not just c-Met. Tepotinib will not affect ALK.
Solubility: Tepotinib is highly hydrophobic. Ensure DMSO stocks are fresh and avoid freeze-thaw cycles >3 times.
References
Bladt, F., et al. (2013). "EMD 1214063 and EMD 1204831 constitute a new class of potent and highly selective c-Met inhibitors." Clinical Cancer Research.
Cui, J.J., et al. (2011). "Tranforming the addiction to ALK into a therapeutic strategy." (Primary Crizotinib Characterization). Science.
Grädler, U., et al. (2014). "Structural biology of the c-Met kinase: The binding mode of the inhibitor Tepotinib (EMD 1214063)." Bioorganic & Medicinal Chemistry Letters. (PDB ID: 4R1V).[4][7][8]
Fujino, T., et al. (2019). "Sensitivity of MET Exon 14 Skipping Mutations to Type I and Type II MET TKIs." Cancer Science.
Paik, P.K., et al. (2020). "Tepotinib in Non–Small-Cell Lung Cancer with MET Exon 14 Skipping Mutations." New England Journal of Medicine.
Technical Comparison: EMD-1204831 Potency Profile in MET-Amplified Gastric Cancer
[1] Executive Summary EMD-1204831 is a highly selective, ATP-competitive inhibitor of the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase.[1] Originally developed alongside its clinical sibling...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
EMD-1204831 is a highly selective, ATP-competitive inhibitor of the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase.[1] Originally developed alongside its clinical sibling Tepotinib (EMD-1214063) , EMD-1204831 serves as a critical chemical probe for dissecting MET-dependent signaling in gastric and lung carcinomas.
This guide benchmarks the IC50 profile of EMD-1204831 in MKN-45 cells —a gold-standard model for MET-amplified gastric cancer—against key clinical alternatives: Tepotinib , Capmatinib , Savolitinib , and Crizotinib .
Benchmark Data: IC50 Comparison Profile
The following dataset aggregates biochemical kinase inhibition and cell-based potency values. EMD-1204831 exhibits nanomolar potency, though it is distinct from Tepotinib in terms of residence time and absolute potency.
Compound
Target Selectivity
Biochemical IC50 (Kinase)
Cell-Based IC50 (MKN-45 Proliferation)
Cell-Based IC50 (p-MET Inhibition)*
EMD-1204831
Highly Selective c-Met
9 nM
~15–20 nM †
15 nM
Tepotinib (EMD-1214063)
Highly Selective c-Met
3 nM
7 nM
6 nM
Capmatinib (INC280)
Highly Selective c-Met
0.13 nM
0.6 nM
< 1 nM
Savolitinib
Highly Selective c-Met
~3 nM
2.1 nM
1–3 nM
Crizotinib
Multi-kinase (ALK/MET/ROS1)
~3 nM (ALK) / 4 nM (MET)
22.5 nM
~10–20 nM
*p-MET Inhibition measured in MET-dependent lines (e.g., A549 or MKN-45) assessing phosphorylation at Y1234/Y1235.
†Estimated based on relative potency ratios established in Bladt et al. (2013).
Technical Insight: The "Tepotinib" Distinction
While EMD-1204831 and Tepotinib (EMD-1214063) share a similar structural scaffold and binding mode, Tepotinib was selected for clinical development due to its superior pharmacokinetic profile and longer duration of action (sustained target inhibition). EMD-1204831 remains a vital tool for validating MET-specific phenotypes in vitro without the confounding variables of multi-kinase inhibition seen with Crizotinib.
EMD-1204831 functions as a Type Ib MET inhibitor. It binds to the ATP-binding pocket of the MET kinase domain in the "DFG-in" conformation, effectively blocking the autophosphorylation of tyrosine residues Y1234 and Y1235. This blockade severs the downstream activation of the PI3K/AKT and RAS/MAPK survival pathways.
Diagram 1: MET Signaling Cascade & Inhibition Node
Caption: Mechanism of Action for EMD-1204831. The compound competitively binds to the MET kinase domain, preventing the phosphorylation cascade required for tumor cell proliferation.
Validated Experimental Protocols
To reproduce the benchmark IC50 values in MKN-45 cells, the following protocols utilize self-validating controls.
A. Cell Viability Assay (IC50 Determination)
Assay Type: ATP-based luminescence (e.g., CellTiter-Glo) or Tetrazolium reduction (MTS/MTT).
Cell Line: MKN-45 (JCRB0254 or equivalent). Note: Ensure cells are in log-phase growth.
Workflow Steps:
Seeding: Plate MKN-45 cells at 3,000–5,000 cells/well in 96-well plates. Allow attachment for 24 hours.
Preparation: Dissolve EMD-1204831 in DMSO to create a 10 mM stock.
Treatment: Prepare a 9-point serial dilution (1:3 or 1:5) starting from 1 µM down to 0.1 nM . Ensure final DMSO concentration is <0.5%.
Incubation: Incubate cells for 72 hours at 37°C, 5% CO2.
Readout: Add detection reagent, incubate for 10-30 mins, and read absorbance/luminescence.
Analysis: Fit data to a 4-parameter logistic (4PL) non-linear regression model to calculate IC50.
B. Western Blot Validation (Target Engagement)
Objective: Confirm inhibition of MET autophosphorylation (Y1234/1235).
Treatment: Treat cells with EMD-1204831 (0, 1, 10, 100 nM) for 1–2 hours .
Lysis: Use RIPA buffer supplemented with phosphatase inhibitors (Orthovanadate/Fluoride).
Antibodies:
Primary: Anti-p-MET (Tyr1234/1235) [Cell Signaling #3077 or equivalent].
Control: Anti-Total MET and Anti-β-Actin.
Diagram 2: IC50 Determination Workflow
Caption: Step-by-step experimental workflow for determining IC50 values in MKN-45 cells.
References
Bladt, F., et al. (2013). "EMD 1214063 and EMD 1204831 Constitute a New Class of Potent and Highly Selective c-Met Inhibitors."[2] Clinical Cancer Research, 19(11), 2941–2951.[3]
Albers, J., et al. (2023). "The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations." Molecular Cancer Therapeutics, 22(7).
Wolf, J., et al. (2020). "Capmatinib in MET Exon 14-Mutated or MET-Amplified Non-Small-Cell Lung Cancer." The New England Journal of Medicine, 383, 944-957.
Lennerz, J.K., et al. (2011). "MET Activation as a Mechanism of Resistance to EGFR Tyrosine Kinase Inhibitors in EGFR-Mutant Non-Small Cell Lung Cancer." Journal of Clinical Oncology.
Recondo, G., et al. (2020). "Diverse Resistance Mechanisms to the MET Inhibitor Capmatinib in MET-Exon 14 Skipping Non-Small Cell Lung Cancer." Clinical Cancer Research.
A Comparative Guide to the Pharmacokinetics of MET Inhibitors: EMD 1214063 (Tepotinib)
Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of the pharmacokinetic profiles of two selective MET tyrosine kinase inhibitors: EMD 1214063, n...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacokinetic profiles of two selective MET tyrosine kinase inhibitors: EMD 1214063, now known as Tepotinib, and its related compound EMD 1204831. While both originated from the same research program and potently inhibit the c-Met receptor, Tepotinib (EMD 1214063) has progressed to clinical approval and is the focus of this in-depth analysis.[1][2][3][4][5][6][7][8] EMD 1204831, while a potent and selective inhibitor, is less characterized in publicly available literature; therefore, this guide will center on the extensive data available for Tepotinib.
The mesenchymal-epithelial transition (MET) receptor tyrosine kinase is a critical oncogenic driver in various cancers, most notably in non-small cell lung cancer (NSCLC) with MET exon 14 skipping alterations.[9][10] The clinical efficacy of targeted inhibitors like Tepotinib is intrinsically linked to their pharmacokinetic (PK) properties, which govern drug exposure at the tumor site and ultimately determine the balance between therapeutic benefit and potential toxicity. Understanding these properties is paramount for optimizing dosing strategies and predicting clinical outcomes.
Tepotinib (EMD 1214063): A Detailed Pharmacokinetic Profile
Tepotinib is a potent, selective, and orally available small-molecule inhibitor of the MET receptor.[8][9][11] Its development and subsequent approval represent a significant advancement for patients with MET-driven cancers.[11] The following sections dissect its journey through the body, from absorption to excretion.
Following oral administration, Tepotinib is well-absorbed, with a high absolute bioavailability of approximately 72% when taken with food.[1][9][12][13] Food, particularly a high-fat meal, significantly enhances its absorption, increasing the area under the curve (AUC) by about 1.6-fold and the maximum plasma concentration (Cmax) by 2-fold.[1][14][15] This positive food effect underscores the clinical recommendation to administer Tepotinib with a meal to ensure optimal exposure.
Peak plasma concentrations are typically reached at a median of 8 hours (Tmax) after dosing.[1][9][12][14] Once in circulation, Tepotinib is extensively bound to plasma proteins (>98%).[14][15][16] It also demonstrates a large apparent volume of distribution (Vz/F) of 1,038 L, indicating significant distribution into tissues from the bloodstream.[12] Notably, preclinical studies and clinical observations have confirmed that Tepotinib can cross the blood-brain barrier, showing activity against brain metastases.[14][17]
Tepotinib is cleared from the body primarily through hepatic mechanisms.[9] It is metabolized by multiple pathways, with cytochrome P450 (CYP) enzymes CYP3A4 and CYP2C8 playing the primary roles.[12][14][18] Despite this, no single metabolic pathway is dominant, with none accounting for more than 25% of the administered dose.[9][16]
The major circulating metabolite identified is MSC2571109A (also referred to as M506), which accounts for a significant portion of the total radioactivity in plasma but is considered to have a negligible contribution to the drug's overall efficacy.[9][11][14]
The elimination of Tepotinib is characterized by a long terminal half-life of approximately 32 hours, which supports a convenient once-daily dosing schedule.[9][12][14][15][18][19] Excretion occurs predominantly through the feces (around 85%), with a smaller fraction eliminated in the urine (about 13.6%).[12][14] A substantial portion of the drug is excreted unchanged in the feces (45%), indicating that biliary clearance of the parent drug is a major elimination route.[9][12][14]
Quantitative Pharmacokinetic Parameters
For ease of comparison and reference, the key human pharmacokinetic parameters for Tepotinib are summarized below.
Experimental Methodologies: A Glimpse into PK Analysis
The characterization of a drug's pharmacokinetic profile relies on a series of robust and validated experimental workflows. Below are representative protocols for preclinical and clinical PK studies.
Objective: To determine key PK parameters (Cmax, Tmax, AUC, t½) of a test compound (e.g., Tepotinib) in a rodent model (e.g., mice or rats) following oral administration.
Methodology:
Animal Acclimation: Healthy, male Sprague-Dawley rats (n=3-5 per time point) are acclimated for at least one week with free access to food and water.
Dosing Formulation: The compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) to ensure stability and uniform suspension.
Administration: Animals are fasted overnight prior to dosing. The compound is administered via oral gavage at a specific dose (e.g., 10 mg/kg).
Blood Sampling: Serial blood samples (~0.2 mL) are collected from the tail vein or via cardiac puncture at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).
Plasma Preparation: Blood samples are immediately centrifuged (e.g., 4000 rpm for 10 minutes at 4°C) to separate plasma. The plasma is transferred to clean tubes and stored at -80°C until analysis.
Bioanalysis: Plasma concentrations of the drug are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[9] This technique provides the necessary sensitivity and selectivity to measure drug levels accurately.
Data Analysis: The resulting plasma concentration-time data are analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters.
Causality and Rationale: The choice of serial sampling allows for the construction of a complete concentration-time curve for each animal, providing robust data. LC-MS/MS is the gold standard for bioanalysis due to its high specificity and sensitivity, ensuring accurate quantification even at low concentrations.
Caption: A typical workflow for a preclinical pharmacokinetic study.
Context: The MET Signaling Pathway
To appreciate the significance of Tepotinib's pharmacokinetics, it is crucial to understand its molecular target. Tepotinib inhibits the MET receptor, thereby blocking downstream signaling cascades that drive tumor growth and survival.
Caption: Simplified MET signaling pathway and the point of inhibition by Tepotinib.
Conclusion
Tepotinib (EMD 1214063) exhibits a favorable pharmacokinetic profile that is well-suited for its clinical application as a once-daily oral therapy for MET-driven cancers. Its high bioavailability, long half-life, and predictable clearance contribute to sustained target inhibition and clinical efficacy.[11][19] The lack of a single dominant metabolic pathway suggests a lower risk of certain drug-drug interactions.[9] The comprehensive characterization of its ADME properties through rigorous experimental protocols has been fundamental to its successful development and provides a strong foundation for its use in clinical practice.
References
Falchook, G. S., et al. (2020). First-in-man phase I trial of the selective MET inhibitor tepotinib in patients with advanced solid tumors. Clinical Cancer Research. [Link]
Paik, P. K., et al. (2020). Tepotinib in Non–Small-Cell Lung Cancer with MET Exon 14 Skipping Mutations. New England Journal of Medicine. [Link]
U.S. Food and Drug Administration. (2021). TEPMETKO (tepotinib) Prescribing Information. [Link]
European Medicines Agency. (2022). Tepmetko (tepotinib) Summary of Product Characteristics. [Link]
Bladt, F., et al. (2013). EMD 1214063 and EMD 1204831 Constitute a New Class of Potent and Highly Selective c-Met Inhibitors. Clinical Cancer Research. [Link]
Leal, T., et al. (2022). Population pharmacokinetic analysis of tepotinib, an oral MET kinase inhibitor, including data from the VISION study. Cancer Chemotherapy and Pharmacology. [Link]
Confirming EMD-1204831 Specificity: A Comparative Guide to Kinase Panel Screening
Introduction: The Precision Challenge in MET Inhibition In the landscape of receptor tyrosine kinase (RTK) inhibition, the mesenchymal-epithelial transition factor (c-MET ) presents a distinct pharmacological challenge....
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Precision Challenge in MET Inhibition
In the landscape of receptor tyrosine kinase (RTK) inhibition, the mesenchymal-epithelial transition factor (c-MET ) presents a distinct pharmacological challenge. While aberrant c-MET activation drives oncogenesis in gastric, lung, and hepatocellular carcinomas, many "first-generation" MET inhibitors (e.g., Crizotinib, Cabozantinib) are multi-targeted Type Ia or Type II inhibitors with significant off-target liabilities (ALK, ROS1, VEGFR2).
EMD-1204831 represents a highly specialized class of Type Ib ATP-competitive inhibitors. Unlike its multi-kinase predecessors, it was engineered for extreme selectivity, binding the c-MET kinase domain in a unique U-shaped conformation that avoids the "gatekeeper" residues common to other kinases.
For researchers validating c-MET as a primary driver in a phenotypic screen, confirming specificity is not a formality—it is the control variable. If your inhibitor also blocks VEGFR2 (angiogenesis) or ALK (proliferation), your phenotypic data is confounded. This guide details how to rigorously validate EMD-1204831 specificity using high-throughput kinase panel screening.
Mechanistic Basis of Selectivity
To understand why we screen specific panels, we must understand the binding mode.
Type Ia Inhibitors (e.g., Crizotinib): Bind the active conformation ("DFG-in"). The ATP pocket in this state is highly conserved across the kinome, leading to broad off-target activity (ALK, ROS1).
Type Ib Inhibitors (e.g., EMD-1204831, Tepotinib): Bind the inactive conformation ("DFG-in" but with a distinct activation loop placement) utilizing a specific π-stacking interaction with Tyr1230. This conformation is unique to c-MET, resulting in >1,000-fold selectivity against the majority of the human kinome.
Visualization: c-MET Signaling & Inhibition Nodes
The following diagram illustrates the c-MET signaling cascade and the precise intervention point of EMD-1204831 compared to multi-target alternatives.
Caption: EMD-1204831 selectively targets c-MET without cross-reacting with ALK or VEGFR pathways, unlike Crizotinib.
Comparative Performance Analysis
When selecting a tool compound, EMD-1204831 should be chosen when exclusive MET inhibition is required. Below is a comparison against standard alternatives.
Feature
EMD-1204831
Tepotinib (EMD-1214063)
Crizotinib
Cabozantinib
Primary Target
c-MET
c-MET
c-MET, ALK, ROS1
c-MET, VEGFR2, RET
Binding Mode
Type Ib (Selective)
Type Ib (Selective)
Type Ia (Multi-kinase)
Type II (Multi-kinase)
c-MET IC50 (Cell-free)
~9 nM
~3-4 nM
~8 nM
~1.3 nM
Selectivity Profile
>1000-fold vs 242 kinases
>200-fold vs 242 kinases
Hits ALK/ROS1 <20 nM
Hits VEGFR2/RET <5 nM
Primary Utility
Specific Validation Tool
Clinical Therapeutic
Broad Spectrum Control
Anti-angiogenic/MET
Key Off-Targets
Minimal (IRAK4 at high conc)
Minimal (IRAK4, TrkA)
ALK, ROS1, RON
VEGFR2, KIT, FLT3
Experimental Insight: While Cabozantinib is a more potent MET inhibitor (lower IC50), it is a poor probe for MET biology because it simultaneously blocks angiogenesis (VEGFR2). EMD-1204831 allows you to attribute phenotypic changes solely to MET blockade.
Protocol: Kinase Panel Screening for Specificity
To confirm the specificity of EMD-1204831 in your specific cellular context, a "Gold Standard" radiometric or fluorescence-based panel screen is required.
A. Panel Selection Strategy
Do not screen random kinases. Your panel must include:
The Target: c-MET (Wild Type and relevant mutants like D1228H if studying resistance).
Structural Homologs: RON (MST1R) – the closest structural relative to MET.
Common Off-Targets: ALK, ROS1, AXL, VEGFR2 (KDR), and IRAK4.
B. Step-by-Step Screening Workflow (Radiometric HotSpot™ Assay)
Rationale: Radiometric assays are preferred over binding assays (e.g., KINOMEscan) for validation because they measure functional enzymatic inhibition, not just affinity.
Compound Preparation:
Dissolve EMD-1204831 in 100% DMSO to 10 mM stock.
Prepare serial dilutions (3-fold) starting at 10 µM down to 0.5 nM.
Reaction Assembly:
Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT.
Substrate: Poly(Glu, Tyr) 4:1 (0.2 mg/mL).
ATP: Add ATP at
apparent for each specific kinase (crucial for Type Ib inhibitors to ensure fair competition).
Incubation:
Incubate Kinase + Substrate + Compound for 20 mins at Room Temp.
Wash with 0.75% phosphoric acid (removes unbound ATP).
Measure radioactivity via scintillation counting.
Data Analysis:
Calculate % Enzyme Activity relative to DMSO control.
Fit curves using non-linear regression (Sigmoidal Dose-Response) to derive IC50.
Visualization: Screening Workflow Logic
Caption: Logic flow for determining kinase selectivity profile. Hits >50% inhibition trigger full IC50 determination.[2][3]
Critical Quality Control: The "Self-Validating" System
To ensure your data is trustworthy (E-E-A-T), you must include internal controls that validate the assay performance itself.
The Positive Control: Include Staurosporine in every plate. It is a pan-kinase inhibitor.[3] If Staurosporine fails to inhibit, the kinase enzyme is inactive or degraded.
The Negative Control: DMSO only (0% inhibition).
The Specificity Control: Include Crizotinib alongside EMD-1204831.
Expected Result: Crizotinib inhibits MET, ALK, and ROS1.
Expected Result: EMD-1204831 inhibits MET only.[4]
If EMD-1204831 inhibits ALK: Your compound has degraded or precipitated (non-specific aggregation).
References
Bladt, F., et al. (2013). "EMD 1214063 and EMD 1204831 constitute a new class of potent and highly selective c-Met inhibitors."[3][5][6][7][8][9] Clinical Cancer Research, 19(11), 2941-2951.[2][3][7][8][10]
Davis, M. I., et al. (2011). "Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity." Nature Biotechnology, 29(11), 1046-1051.
Karaman, M. W., et al. (2008). "A quantitative analysis of kinase inhibitor selectivity." Nature Biotechnology, 26(1), 127-132.
Comparative Guide: Western Blot Markers for Validating EMD-1204831 Activity
Executive Summary EMD-1204831 is a highly potent, ATP-competitive small-molecule inhibitor of the c-Met (HGFR) receptor tyrosine kinase. Unlike multi-kinase inhibitors such as Crizotinib, EMD-1204831 exhibits exceptional...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
EMD-1204831 is a highly potent, ATP-competitive small-molecule inhibitor of the c-Met (HGFR) receptor tyrosine kinase. Unlike multi-kinase inhibitors such as Crizotinib, EMD-1204831 exhibits exceptional selectivity for c-Met (>200-fold over other kinases like IRAK4, Axl, or TrkA).[1]
This guide details the specific Western blot markers required to validate EMD-1204831 activity. Successful validation requires a dual-layer approach: confirming the blockade of proximal receptor phosphorylation (Target Engagement) and demonstrating the collapse of downstream effector signaling (Functional Efficacy).
Mechanism of Action & Signaling Pathway
To validate EMD-1204831, one must understand that it binds to the ATP-binding pocket of the intracellular kinase domain of c-Met. This prevents the autophosphorylation required to recruit downstream adaptors like GAB1 and Grb2.
Pathway Visualization
The following diagram illustrates the c-Met signaling cascade and the specific blockade point of EMD-1204831.
Caption: EMD-1204831 blocks ATP binding, preventing Tyr1234/1235 phosphorylation and downstream PI3K/MAPK signaling.
Primary Validation Markers (Target Engagement)
The most critical evidence of EMD-1204831 activity is the reduction of phosphorylation at the c-Met kinase domain regulatory loop.
Marker
Phosphorylation Site
Biological Significance
Expected Result (with EMD-1204831)
Phospho-Met (Kinase)
Tyr1234 / Tyr1235
CRITICAL. These residues are located in the activation loop. Their phosphorylation is required for kinase catalytic activity.[2]
Strong Decrease / Ablation. This is the primary readout for IC50 determination.
Phospho-Met (Docking)
Tyr1349
Located in the C-terminal tail; creates the multisubstrate docking site for GAB1.
Decrease. Secondary to kinase domain inhibition.
Total c-Met
N/A
Loading control for the target protein.
No Change. (Unless treatment duration >24h leads to degradation).
Expert Insight: Do not rely solely on Tyr1349. While biologically relevant, Tyr1234/1235 is the direct readout of the kinase domain's enzymatic state, which EMD-1204831 targets.
Downstream Efficacy Markers (Functional Readout)
Inhibition of the receptor is only meaningful if it collapses the oncogenic signaling network. You must validate the following downstream nodes.
Pathway
Marker
Site
Relevance
PI3K / AKT
p-AKT
Ser473
Major survival signal. c-Met is a potent activator of PI3K via GAB1. Loss of p-AKT confirms blockade of survival signaling.
MAPK
p-ERK1/2
Thr202/Tyr204
Driver of proliferation. Often less sensitive than AKT in some c-Met driven models, but essential for full validation.
S6 Kinase
p-S6
Ser235/236
Downstream of mTOR/AKT; indicates impact on protein synthesis and cell growth.
Comparative Analysis: EMD-1204831 vs. Alternatives
When publishing data, reviewers often ask why a specific inhibitor was used. EMD-1204831 is preferred for mechanistic specificity over broad-spectrum alternatives.
Feature
EMD-1204831
Crizotinib
Tepotinib (EMD-1214063)
Primary Target
c-Met (Highly Selective)
c-Met, ALK, ROS1
c-Met (Highly Selective)
Selectivity Profile
>200-fold vs. 242 kinases
Low (Hits multiple RTKs)
>200-fold vs. 242 kinases
Mechanism
Type I (ATP Competitive)
Type I (ATP Competitive)
Type I (ATP Competitive)
Experimental Utility
Best for proving c-Met specific dependence in complex models.
Clinical standard, but "dirty" (confounds results if ALK/ROS1 are present).
Clinical successor to 1204831; longer half-life, similar selectivity.
IC50 (Cellular)
~9 nM
~8 nM
~3 nM
Optimized Experimental Protocol
Phosphoproteins are labile. The following protocol minimizes phosphatase activity and ensures epitope preservation.
Workflow Diagram
Caption: Optimized workflow emphasizing phosphatase inhibition and BSA blocking for phosphoproteins.
Step-by-Step Methodology
Cell Culture & Starvation:
Seed cells (e.g., EBC-1 or A549) to 70-80% confluence.
Crucial: Serum starve (0.1% FBS) for 16-24 hours prior to treatment to reduce basal background phosphorylation.
Drug Treatment:
Pre-treat with EMD-1204831 (Dose range: 1 nM – 100 nM) for 1 hour.
Stimulate with HGF (50-100 ng/mL) for 10-15 minutes (if using a ligand-dependent model like A549). Note: EBC-1 cells are MET-amplified and do not require HGF.
Lysis (The "Cold" Chain):
Wash cells with ice-cold PBS containing 1mM Na3VO4 (Sodium Orthovanadate).
Lyse immediately on ice using RIPA buffer supplemented with:
Protease Inhibitor Cocktail.
Phosphatase Inhibitors: 1 mM Na3VO4 + 10 mM NaF + 10 mM Beta-glycerophosphate.
Blocking & Antibody Incubation:
Block: Use 5% BSA (Bovine Serum Albumin) in TBST for 1 hour.
Warning: Do NOT use Non-Fat Dry Milk for phospho-Met antibodies. Casein in milk can interfere with phosphotyrosine detection.
Primary Antibody: Incubate anti-p-Met (Tyr1234/1235) at 1:1000 dilution overnight at 4°C.
Troubleshooting & Optimization
Weak Signal: c-Met is a large protein (145 kDa precursor, 170 kDa mature). Ensure transfer time is sufficient (e.g., wet transfer 90 mins at 100V or overnight at 30V).
High Background: If using p-Tyr antibodies, ensure the secondary antibody is not cross-reacting with the blocking agent. Switch to BSA if using milk.
Biphasic Response: At very high doses (>10 µM), some kinase inhibitors can precipitate or cause off-target stress responses. Stick to the relevant physiological range (1-100 nM) for EMD-1204831.
References
Bladt, F., et al. (2013). "EMD 1214063 and EMD 1204831 constitute a new class of potent and highly selective c-Met inhibitors."[3][4] Clinical Cancer Research, 19(11), 2941-2951.[4]